2,6-Diethylaniline-15N
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,6-diethyl(15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHNROGBXVLLX-KHWBWMQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494399 | |
| Record name | 2,6-Diethyl(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287488-24-8 | |
| Record name | 2,6-Diethyl(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287488-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Diethylaniline-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound crucial for a variety of research and development applications. This document details its physicochemical characteristics, spectroscopic data, and reactivity, along with relevant experimental protocols and workflows.
Physicochemical Properties
2,6-Diethylaniline-¹⁵N is the isotopically labeled form of 2,6-diethylaniline, where the naturally occurring ¹⁴N atom in the amino group is replaced by the ¹⁵N isotope. This substitution results in a mass shift of +1, making it an ideal internal standard for quantitative analysis and a tracer for metabolic studies.[1] The physical properties are largely similar to its unlabeled counterpart.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | (C₂H₅)₂C₆H₃¹⁵NH₂ | [2] |
| Molecular Weight | 150.23 g/mol | [2][3] |
| CAS Number | 287488-24-8 | [2][3] |
| Isotopic Purity | 98-99 atom % ¹⁵N | [4] |
| Appearance | Colorless to pale yellow or reddish-brown oily liquid | [5][6][7] |
| Boiling Point | 243 °C (lit.) | [2][6] |
| Melting Point | 3-4 °C | [6][8][9] |
| Density | 0.912 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.545 (lit.) | [6][7] |
| Solubility | Sparingly soluble in water (0.67 g/L at 26.7 °C); soluble in organic solvents. | [5][6] |
| Stability | Stable under normal conditions; sensitive to air and light.[5][7] | |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[2] |
Spectroscopic Data
The primary utility of the ¹⁵N label is in spectroscopic analysis, particularly in NMR and mass spectrometry.
-
Mass Spectrometry (MS): The M+1 mass shift makes 2,6-Diethylaniline-¹⁵N an excellent internal standard for quantitative mass spectrometry (GC-MS or LC-MS).[1] It co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio, allowing for accurate quantification.
-
Infrared (IR) Spectroscopy: The N-H stretching and bending vibrations will be shifted to lower frequencies compared to the unlabeled compound due to the heavier ¹⁵N isotope. IR spectra for the unlabeled 2,6-diethylaniline are available for reference.[5][10][11]
Reactivity and Applications
The chemical reactivity of 2,6-Diethylaniline-¹⁵N is identical to its unlabeled form. It is a primary aromatic amine and undergoes typical reactions such as N-alkylation, acylation, diazotization, and electrophilic aromatic substitution.[12][13]
Its applications are primarily driven by the isotopic label:
-
Internal Standard: Used for precise quantification in bioanalytical and environmental assays.[1]
-
Tracer Studies: Employed in nitrogen fixation research and to investigate reaction mechanisms.
-
NMR Spectroscopy: Utilized in protein structure determination.
The unlabeled compound is a key intermediate in the synthesis of herbicides, dyes, and pharmaceuticals.[5]
Experimental Protocols
A. Synthesis of N-ethyl-2,6-diethylaniline (Reductive Amination)
This protocol describes the N-alkylation of 2,6-diethylaniline using a palladium catalyst and ammonium formate as a hydrogen donor.[12]
Materials:
-
2,6-diethylaniline
-
Acetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
2-Propanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flask containing Pd/C (0.1 equivalents), add a mixture of 2-propanol and water (9:1 v/v).
-
Add ammonium formate (10 equivalents) to the flask. Stir the mixture for 5 minutes to activate the catalyst.
-
Add 2,6-diethylaniline (1 equivalent) and acetaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst and purify the product using column chromatography on silica gel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-二乙基苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Diethylaniline [tianchipharma.com]
- 7. chembk.com [chembk.com]
- 8. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Benzenamine, 2,6-diethyl- [webbook.nist.gov]
- 11. 2,6-Diethylaniline(579-66-8) IR Spectrum [m.chemicalbook.com]
- 12. jocpr.com [jocpr.com]
- 13. Aniline - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of 2,6-Diethylaniline-¹⁵N: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound valuable for a range of applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data analysis, and visualization of the core processes.
Introduction
2,6-Diethylaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The incorporation of a ¹⁵N stable isotope into its structure provides a powerful tool for mechanistic studies, metabolic fate determination, and as an internal standard in quantitative mass spectrometry-based assays.[2] This guide outlines a feasible synthetic route and the analytical methods for the comprehensive characterization of 2,6-Diethylaniline-¹⁵N.
Synthesis of 2,6-Diethylaniline-¹⁵N
A plausible and efficient method for the synthesis of 2,6-Diethylaniline-¹⁵N involves the reduction of the corresponding ¹⁵N-labeled nitro precursor, 2,6-diethyl-¹⁵N-nitrobenzene. This precursor can be synthesized from 1,3-diethylbenzene through nitration using a ¹⁵N-labeled nitrating agent. The subsequent reduction of the nitro group to an amine is a well-established transformation.
Proposed Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process:
Caption: Proposed synthesis of 2,6-Diethylaniline-¹⁵N.
Experimental Protocols
Step 1: Synthesis of 2,6-Diethyl-¹⁵N-nitrobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1,3-diethylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Add a solution of ¹⁵N-nitric acid (H¹⁵NO₃, >98 atom % ¹⁵N, 1.05 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2,6-Diethylaniline-¹⁵N
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2,6-diethyl-¹⁵N-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal (Pd/C) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-Diethylaniline-¹⁵N. The product can be further purified by distillation or column chromatography if necessary.
Characterization of 2,6-Diethylaniline-¹⁵N
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2,6-Diethylaniline-¹⁵N.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅¹⁵N |
| Molecular Weight | 150.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 243 °C |
| Density | 0.912 g/mL at 25 °C |
| Isotopic Purity | >98 atom % ¹⁵N |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of 2,6-Diethylaniline-¹⁵N.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ¹⁵N NMR (CDCl₃, 40.5 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~7.00 (t, 1H, Ar-H) | ~143.0 (Ar-C-N) | ~50-70 |
| ~6.80 (d, 2H, Ar-H) | ~127.0 (Ar-C) | |
| ~3.70 (br s, 2H, -¹⁵NH₂) | ~126.0 (Ar-C) | |
| ~2.60 (q, 4H, -CH₂CH₃) | ~24.5 (-CH₂CH₃) | |
| ~1.25 (t, 6H, -CH₂CH₃) | ~13.0 (-CH₂CH₃) |
Note: The ¹⁵N NMR chemical shift is an estimated value based on typical ranges for anilines. The ¹H and ¹³C NMR chemical shifts are based on the unlabeled compound and may show minor variations due to the ¹⁵N isotope.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic enrichment of the final product.
| Technique | Expected m/z |
| Electron Ionization (EI-MS) | 150 ([M]⁺), reflecting the incorporation of ¹⁵N. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition C₁₀H₁₅¹⁵N. |
Characterization Workflow
The following diagram illustrates the workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of 2,6-Diethylaniline-¹⁵N.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 2,6-Diethylaniline-¹⁵N. The proposed synthetic route is based on established chemical transformations, and the characterization plan utilizes standard analytical techniques to ensure the quality and identity of the final product. The availability of this isotopically labeled compound will facilitate advanced research in various scientific disciplines, particularly in the development of new pharmaceuticals.
References
2,6-Diethylaniline-15N CAS number and molecular weight
An In-depth Technical Guide to 2,6-Diethylaniline-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled compound used primarily as an internal standard and tracer in analytical and research applications. This document covers its core properties, applications, and general experimental methodologies.
Compound Identification and Properties
2,6-Diethylaniline-¹⁵N is a heavy-isotope-labeled version of 2,6-diethylaniline, where the standard ¹⁴N atom in the amine group is replaced by a ¹⁵N isotope. This substitution results in a mass shift of +1 Da, which is crucial for its use in mass spectrometry-based quantification.
Core Data
The fundamental identifiers and molecular properties of 2,6-Diethylaniline-¹⁵N are summarized below.
| Property | Value | Citations |
| CAS Number | 287488-24-8 | [1] |
| Molecular Formula | C₁₀H₁₅¹⁵N | |
| Linear Formula | (C₂H₅)₂C₆H₃¹⁵NH₂ | |
| Molecular Weight | 150.23 g/mol | |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |
| Mass Shift vs. Unlabeled | M+1 |
Physicochemical Properties (Unlabeled Compound)
Detailed physicochemical data for the ¹⁵N-labeled compound is not extensively published. The properties of its unlabeled analogue, 2,6-Diethylaniline (CAS: 579-66-8), serve as a reliable reference for physical behavior such as boiling point and density.
| Property | Value | Citations |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 243 °C | [3] |
| Density | 0.9 g/mL at 25 °C | [3] |
| Melting Point | 3-4 °C | [3] |
| Refractive Index | 1.5450 | [3] |
Applications in Research and Development
The primary utility of 2,6-Diethylaniline-¹⁵N stems from its isotopic label, making it an ideal tool for applications requiring precise quantification and differentiation from its native counterpart.
-
Internal Standard for Quantitative Analysis : It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing high accuracy in bioanalysis.[4]
-
Tracer Studies : The ¹⁵N label allows the molecule to be used as a tracer in various chemical and biological systems to study reaction mechanisms, metabolic pathways, or environmental fate.[1]
-
NMR Spectroscopy : In protein structure determination, ¹⁵N-labeled compounds can be used to resolve spectral overlap and aid in sequential assignments.[5]
-
Agricultural Science : It finds application in nitrogen fixation research.
Experimental Protocols and Methodologies
While specific, validated protocols for 2,6-Diethylaniline-¹⁵N are typically developed in-house and are application-dependent, this section provides a generalized workflow for its use as an internal standard in a quantitative LC-MS assay.
General Protocol for Use as an LC-MS Internal Standard
The following protocol outlines the key steps for using 2,6-Diethylaniline-¹⁵N to quantify its unlabeled analogue in a biological matrix.
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the analyte (unlabeled 2,6-diethylaniline) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of the internal standard (2,6-Diethylaniline-¹⁵N) in the same solvent. The concentration of the IS should be chosen to yield a response that is easily detectable and within the linear range of the instrument.[4]
-
-
Preparation of Calibration Standards and Quality Controls (QCs) :
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).
-
Add a constant, fixed amount of the internal standard stock solution to each calibration standard and QC sample. This ensures the analyte/IS peak area ratio is dependent only on the analyte concentration.[6]
-
-
Sample Preparation (e.g., Protein Precipitation) :
-
To an aliquot of the biological sample (calibration standard, QC, or unknown), add the fixed amount of internal standard.
-
Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis :
-
Inject the prepared sample onto an appropriate LC column for chromatographic separation.
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Monitor at least one specific precursor-product ion transition for the analyte and one for the internal standard. Due to the +1 Da mass difference, their transitions will be distinct.
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis and Potential Fragmentation
Synthesis of Parent Compound
While a specific protocol for introducing the ¹⁵N label is not publicly detailed, the synthesis of the unlabeled 2,6-diethylaniline is well-established and would be the precursor route. One common industrial method involves the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst like aluminum anilide.[2] Another patented method describes a multi-step process involving the preparation of a catalyst complex followed by an alkylation reaction.[7]
Expected Mass Spectrometric Fragmentation
Understanding the fragmentation pattern is key to developing a robust MS/MS method. Studies on N,N-diethylaniline derivatives show that a primary fragmentation mechanism after electron ionization involves the loss of substituents.[8] For 2,6-diethylaniline, a likely fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, which is a common fragmentation pattern for ethylbenzenes.
-
Parent Ion (M+) : The molecular ion of 2,6-Diethylaniline-¹⁵N would be observed at m/z 150.
-
Primary Fragment : Loss of a methyl radical (15 Da) would lead to a major fragment ion at m/z 135 ([M-CH₃]⁺). This is often the base peak in the spectrum of similar compounds.
Further fragmentation could involve the loss of ethene or other rearrangements, but the [M-CH₃]⁺ transition is a strong candidate for an MRM method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 98 atom % ¹⁵N 2,6-Diethylaniline for Researchers and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 98 atom % ¹⁵N labeled 2,6-Diethylaniline, a valuable tool for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key applications, and detailed experimental methodologies.
Commercial Availability
Several specialized chemical suppliers offer high-purity 98 atom % ¹⁵N 2,6-Diethylaniline. Sourcing this isotopically labeled compound is the first step for its application in advanced analytical studies. The following table summarizes the key commercial suppliers and their product details.
| Supplier | Product Name | Purity/Isotopic Enrichment | CAS Number |
| Sigma-Aldrich | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |
| MedChemExpress | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |
| Clearsynth | 2,6-Diethylaniline-¹⁵N | 98 atom % ¹⁵N | 287488-24-8 |
Core Applications and Experimental Protocols
The primary utility of 98 atom % ¹⁵N 2,6-Diethylaniline lies in its application as an internal standard for quantitative mass spectrometry and as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies.
Quantitative Analysis by Mass Spectrometry (LC-MS/MS)
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS)[1][2]. The ¹⁵N-labeled 2,6-diethylaniline serves as an ideal internal standard for the accurate quantification of the unlabeled analyte in complex biological matrices.
Experimental Protocol: Quantification of 2,6-Diethylaniline in Biological Samples using ¹⁵N-labeled Internal Standard
This protocol outlines a general procedure for the use of ¹⁵N 2,6-Diethylaniline as an internal standard in an LC-MS/MS workflow.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled 2,6-diethylaniline at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of 98 atom % ¹⁵N 2,6-Diethylaniline at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
Create a series of calibration standards by spiking known amounts of the unlabeled 2,6-diethylaniline stock solution into the biological matrix of interest (e.g., plasma, urine, or tissue homogenate).
-
Prepare a working internal standard solution by diluting the ¹⁵N 2,6-Diethylaniline stock solution to a fixed concentration.
-
-
Sample Preparation:
-
To each calibration standard, quality control sample, and unknown biological sample, add a fixed volume of the ¹⁵N 2,6-Diethylaniline internal standard working solution. This should be done at the earliest stage of sample preparation to account for variability in extraction and handling[3].
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable liquid chromatography method to achieve chromatographic separation of 2,6-diethylaniline from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both unlabeled and ¹⁵N-labeled 2,6-diethylaniline. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
Unlabeled 2,6-Diethylaniline: Monitor the transition of m/z [M+H]⁺ → product ion.
-
¹⁵N 2,6-Diethylaniline: Monitor the transition of m/z [M+H+1]⁺ → product ion.
-
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of 2,6-diethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protein-Ligand Interaction Studies by NMR Spectroscopy
¹⁵N-labeling is a powerful technique in NMR spectroscopy for studying protein structure and dynamics. While direct labeling of a small molecule like 2,6-diethylaniline is less common for protein structure determination, it can be used in ligand-observed NMR experiments to study its binding to a target protein. More commonly, the protein itself is uniformly ¹⁵N-labeled to monitor chemical shift perturbations upon binding of an unlabeled ligand.
Experimental Protocol: ¹⁵N HSQC for Protein-Ligand Binding
This protocol describes the use of a ¹⁵N-labeled protein to study its interaction with unlabeled 2,6-diethylaniline.
-
Expression and Purification of ¹⁵N-labeled Protein:
-
Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the ¹⁵N-labeled protein using standard chromatographic techniques.
-
-
NMR Sample Preparation:
-
Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4) containing 10% D₂O.
-
Prepare a stock solution of unlabeled 2,6-diethylaniline in a compatible solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the ligand. This serves as the reference spectrum.
-
Titrate the protein sample with increasing concentrations of the 2,6-diethylaniline stock solution.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of 2,6-diethylaniline.
-
Residues exhibiting significant chemical shift changes are likely located in or near the ligand-binding site.
-
The dissociation constant (Kd) of the protein-ligand interaction can be determined by fitting the chemical shift perturbation data to a binding isotherm.
-
Metabolic Fate of 2,6-Diethylaniline
Understanding the metabolic fate of a compound is crucial in drug development. Studies on the metabolism of unlabeled 2,6-diethylaniline have been conducted using rat liver microsomes. The primary metabolic pathway involves oxidation to form phenolic and quinone-imine metabolites.
Incubation of 2,6-diethylaniline with NADPH-fortified rat liver microsomes leads to the formation of 4-amino-3,5-diethylphenol (ADEP) as the major oxidation product. ADEP can undergo further oxidation to 3,5-diethylbenzoquinone-4-imine (DEBQI), which is a minor metabolite[4].
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general method to assess the metabolic stability of a compound like 2,6-diethylaniline using liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of 2,6-diethylaniline in a suitable organic solvent.
-
Thaw liver microsomes (e.g., rat, human) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes and 2,6-diethylaniline in a phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of 2,6-diethylaniline at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 2,6-diethylaniline against time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
This technical guide provides a foundational understanding of the applications and methodologies associated with 98 atom % ¹⁵N 2,6-Diethylaniline. Researchers are encouraged to adapt these protocols to their specific experimental needs.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
An In-depth Technical Guide to the Natural Abundance of ¹⁵N and Its Significance in Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stable nitrogen isotope, ¹⁵N, detailing its natural abundance, the principles of isotopic labeling, and its critical applications in metabolic research and pharmaceutical development.
The Core Principle: Natural Abundance of Nitrogen Isotopes
Nitrogen exists in nature primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority is ¹⁴N, with ¹⁵N being a rare isotope.[1] This low natural abundance is the cornerstone of its utility as a tracer; its deliberate introduction into a biological system creates a strong, detectable signal against a quiet background.[2]
The precise distribution of these isotopes is detailed below.
Data Presentation: Natural Abundance of Stable Nitrogen Isotopes
| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin (I) | Key Characteristics |
| ¹⁴N | 7 | 7 | ~99.62% | 1 | Quadrupole moment, leading to broader NMR line widths. |
| ¹⁵N | 7 | 8 | ~0.38% | 1/2 | No quadrupole moment, resulting in narrower, more favorable NMR line widths.[1] |
Table 1: A summary of the natural abundance and key properties of stable nitrogen isotopes.[1]
Significance in Isotopic Labeling
Isotopic labeling is a powerful technique where an atom in a molecule is substituted with its isotope to trace the molecule's journey through a biological or chemical system.[3] The non-radioactive nature of ¹⁵N makes it a safe and effective tool for in-vivo and in-vitro studies, particularly those requiring long-term investigation of metabolic processes.[4][5]
The significance of ¹⁵N labeling stems from several key advantages:
-
Low Background Signal: Due to its very low natural abundance, the introduction of ¹⁵N-enriched compounds provides a high signal-to-noise ratio in detection analyses.[2]
-
Stable and Non-Radioactive: Unlike radioactive isotopes, ¹⁵N is stable and poses no radiation risk, making it ideal for use in clinical trials and long-term studies.[5]
-
Versatility in Tracing: ¹⁵N enables the precise tracing of nitrogen atoms through complex metabolic pathways, offering critical insights into the synthesis and degradation of proteins, nucleic acids, and other nitrogenous compounds.[4][6]
-
Analytical Compatibility: It is readily detectable by powerful analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][] The unique nuclear spin of ¹⁵N (1/2) offers advantages for NMR, such as producing narrower line widths for clearer spectra.[1]
These attributes make ¹⁵N labeling an indispensable tool in proteomics, metabolomics, and drug development, where it is used to elucidate mechanisms of action, study pharmacokinetics, and identify new therapeutic targets.[4][8]
Visualization: The Principle of ¹⁵N Isotopic Labeling
The following diagram illustrates the fundamental concept of a ¹⁵N tracer experiment. A ¹⁵N-labeled precursor is introduced into a biological system. This heavy isotope is then incorporated into various biomolecules through metabolic processes. Analytical instruments like mass spectrometers can then distinguish between the labeled (heavy) and unlabeled (light) molecules based on their mass difference, allowing for precise quantification and pathway analysis.
Experimental Protocols: ¹⁵N Metabolic Labeling in Cell Culture
A common application of ¹⁵N labeling is to trace the metabolism of a specific nutrient in cultured cells. The following is a generalized protocol for a ¹⁵N-glutamine tracing experiment followed by mass spectrometry-based analysis.
Data Presentation: Protocol for ¹⁵N-Glutamine Metabolic Labeling
| Phase | Step | Detailed Methodology |
| 1. Cell Culture & Labeling | 1.1 Cell Seeding | Plate cells at a desired density and allow them to adhere and enter the exponential growth phase. |
| 1.2 Medium Exchange | Aspirate the standard growth medium. Wash cells gently with phosphate-buffered saline (PBS). | |
| 1.3 Labeling | Add custom-made growth medium where standard glutamine has been replaced with a ¹⁵N-labeled version (e.g., L-glutamine-¹⁵N₂).[6] | |
| 1.4 Incubation | Incubate the cells for a predetermined time course (e.g., 0, 2, 8, 24 hours) to allow for the uptake and metabolism of the labeled glutamine. | |
| 2. Metabolite Extraction | 2.1 Quenching | Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity. |
| 2.2 Extraction | Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube. | |
| 2.3 Centrifugation | Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites. | |
| 3. Sample Analysis | 3.1 Sample Preparation | Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for analysis. |
| 3.2 LC-MS/MS Analysis | Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[9] The LC separates the metabolites, and the MS detects the mass-to-charge ratio of the ions, distinguishing between ¹⁴N- and ¹⁵N-containing molecules. | |
| 4. Data Analysis | 4.1 Peak Integration | Identify and integrate the chromatographic peaks corresponding to the light (¹⁴N) and heavy (¹⁵N) isotopologues of the metabolites of interest. |
| 4.2 Enrichment Calculation | Calculate the fractional enrichment of ¹⁵N in each metabolite to determine the extent of incorporation from the labeled precursor.[10] | |
| 4.3 Flux Analysis | Use the enrichment data to map the flow of nitrogen and quantify the activity of metabolic pathways.[11] |
Table 2: A generalized workflow for conducting a ¹⁵N metabolic labeling experiment in cell culture.
Visualization: Experimental Workflow for ¹⁵N Labeling Studies
This diagram outlines the sequential steps involved in a typical ¹⁵N metabolic labeling experiment, from initial cell culture to final data interpretation.
Application in a Core Signaling Pathway: Glutamine Metabolism
Glutamine is a vital nutrient for highly proliferative cells, including many cancer cells, serving as a key donor of both carbon and nitrogen for biosynthesis.[6] ¹⁵N labeling is instrumental in tracing the fate of glutamine's nitrogen atoms.
When cells are supplied with ¹⁵N-glutamine, the labeled nitrogen can be tracked as it is transferred to other molecules. For example, glutamine donates its amide nitrogen for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[9] It also contributes to the synthesis of other non-essential amino acids and hexosamines.[6] By measuring ¹⁵N enrichment in these downstream metabolites, researchers can quantify the activity of these critical pathways, providing insights into cancer cell metabolism and identifying potential targets for drug development.[11][12]
Visualization: Tracing ¹⁵N in Glutamine Metabolism
The diagram below depicts how the nitrogen from ¹⁵N-labeled glutamine is incorporated into key biosynthetic pathways.
Conclusion
The low natural abundance of ¹⁵N establishes it as a premier stable isotope for tracer studies in biological systems. Its application provides unparalleled insights into the dynamics of nitrogen metabolism, from fundamental cellular processes to the complex mechanisms underlying disease. For researchers and professionals in drug development, ¹⁵N labeling is a safe, powerful, and indispensable technique for elucidating metabolic pathways, understanding drug mechanisms, and discovering novel therapeutic strategies.[4]
References
- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 2. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Heavy Hand of Nitrogen: A Technical Guide to 14N and 15N Labeled Compounds for Researchers
An in-depth exploration of the fundamental differences, applications, and methodologies surrounding the use of stable nitrogen isotopes in scientific research and drug development.
In the intricate world of molecular biology and pharmaceutical sciences, the ability to trace, identify, and quantify molecules with high precision is paramount. Isotopic labeling, a technique that involves the substitution of an atom in a molecule with its isotope, has emerged as a powerful tool to unravel complex biological processes. Among the various stable isotopes, Nitrogen-15 (15N) has garnered significant attention due to its unique nuclear properties that set it apart from its far more abundant counterpart, Nitrogen-14 (14N). This technical guide provides a comprehensive overview of the core differences between 14N and 15N labeled compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their applications and the experimental protocols necessary for their effective utilization.
Core Distinctions: A Tale of Two Isotopes
The fundamental differences between 14N and 15N stem from their nuclear composition. While both isotopes possess 7 protons, 14N has 7 neutrons, whereas 15N has 8. This seemingly minor difference in a single neutron has profound implications for their physical and chemical properties, most notably their nuclear spin and behavior in magnetic fields. These distinctions are the bedrock upon which a multitude of analytical techniques are built.
Quantitative Properties of 14N and 15N
For a clear comparison, the key physical and magnetic properties of 14N and 15N are summarized in the table below.
| Property | 14N | 15N |
| Natural Abundance | ~99.63% | ~0.37% |
| Atomic Mass (amu) | 14.003074 | 15.000109 |
| Number of Protons | 7 | 7 |
| Number of Neutrons | 7 | 8 |
| Nuclear Spin (I) | 1 | 1/2 |
| Magnetic Moment (μ/μN) | +0.40376 | -0.28319 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 1.9331 | -2.7116 |
| Quadrupole Moment (e x 10⁻²⁸ m²) | +0.0193 | 0 |
The most critical distinction for many applications is the nuclear spin. 14N, with a spin of 1, possesses a nuclear quadrupole moment. This causes its signal to be broad and often difficult to detect in nuclear magnetic resonance (NMR) spectroscopy. In stark contrast, 15N has a spin of 1/2, resulting in a spherical charge distribution and no quadrupole moment. This leads to sharp, well-resolved signals in NMR, making it the isotope of choice for detailed structural and dynamic studies of proteins and other biomolecules.[1]
Applications in Research and Drug Development
The unique properties of 15N-labeled compounds have made them indispensable in a variety of scientific disciplines.
-
Structural Biology: 15N labeling is a cornerstone of modern NMR spectroscopy for determining the three-dimensional structures of proteins and nucleic acids. By enriching proteins with 15N, researchers can perform a suite of multidimensional NMR experiments to assign resonances and obtain structural restraints.[2][3]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize 15N-labeled amino acids to accurately quantify changes in protein abundance between different cell populations. This is crucial for understanding disease mechanisms and the effects of drug candidates.
-
Metabolic Studies: 15N-labeled compounds serve as powerful tracers to delineate metabolic pathways. By following the incorporation of 15N from a labeled precursor into various metabolites, scientists can map out complex biochemical networks and measure metabolic fluxes.[4]
-
Environmental and Agricultural Science: 15N tracers are used to study nitrogen cycles in ecosystems, track fertilizer uptake by plants, and investigate sources of nitrogen pollution.[4]
Experimental Protocols
The successful application of 15N-labeled compounds hinges on robust and well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Expression and Purification of 15N-Labeled Protein for NMR Spectroscopy
This protocol describes the production of a uniformly 15N-labeled protein in E. coli.
1. Media Preparation (M9 Minimal Media):
-
Prepare a 5x M9 salt stock solution: 34 g/L Na₂HPO₄, 15 g/L KH₂PO₄, 2.5 g/L NaCl. Autoclave and store at room temperature.
-
For 1 L of M9 minimal media, aseptically mix:
-
200 mL of 5x M9 salts
-
1 g of 15NH₄Cl (as the sole nitrogen source)
-
20 mL of 20% (w/v) sterile glucose (or other carbon source)
-
2 mL of 1 M sterile MgSO₄
-
100 µL of 1 M sterile CaCl₂
-
1 mL of a sterile vitamin solution
-
Appropriate antibiotics
-
2. Bacterial Growth and Protein Expression:
-
Transform E. coli BL21(DE3) cells with the plasmid encoding the protein of interest.
-
Inoculate a 50 mL starter culture of LB medium with a single colony and grow overnight at 37°C.
-
The next day, inoculate 1 L of the prepared 15N M9 minimal media with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-5 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.
3. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Protein Purification:
-
Purify the 15N-labeled protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure homogeneity.
5. Sample Preparation for NMR:
-
Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D₂O).
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines a basic SILAC experiment for quantitative proteomics using 15N-labeled amino acids.
1. Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population ("light") in a standard SILAC medium.
-
Culture the second population ("heavy") in a SILAC medium where the standard arginine and lysine have been replaced with their 15N-labeled counterparts (e.g., L-Arginine:HCl (U-15N₄) and L-Lysine:2HCl (U-15N₂)).
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.
2. Experimental Treatment:
-
Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
3. Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate.
4. Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
A Researcher's In-Depth Guide to Stable Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry (MS). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to leverage these powerful techniques for precise and robust protein and metabolite quantification. This document delves into the core principles of SIL, details various labeling strategies, presents experimental protocols, and offers a comparative analysis of the most common methodologies.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique that enables the accurate relative and absolute quantification of molecules in complex samples by mass spectrometry. The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into the molecules of interest in one sample population, which can then be distinguished from the normal, "light" molecules in a control sample by their mass difference.
The key advantages of this approach are:
-
Reduced Experimental Variability: By combining the labeled (heavy) and unlabeled (light) samples early in the experimental workflow, any subsequent sample loss or variation in processing affects both samples equally, preserving the quantitative ratio.
-
Improved Accuracy and Precision: The relative abundance of a protein or metabolite is determined by comparing the signal intensities of the heavy and light isotopic forms within the same mass spectrum, leading to highly accurate and precise measurements.
-
Multiplexing Capabilities: Certain labeling techniques allow for the simultaneous analysis of multiple samples, increasing throughput and statistical power.
Stable isotopes commonly used include ¹³C, ¹⁵N, ²H (Deuterium), and ¹⁸O. The choice of isotope and labeling strategy depends on the biological system, the type of molecule being analyzed, and the specific research question.
Major Stable Isotope Labeling Strategies
There are three primary strategies for introducing stable isotopes into proteins or peptides for quantitative proteomics:
-
Metabolic Labeling: Isotopes are incorporated in vivo as the organism or cell synthesizes proteins.
-
Chemical Labeling: Isotopes are introduced in vitro by covalently attaching a tag containing heavy isotopes to the proteins or peptides.
-
Enzymatic Labeling: An enzyme is used to incorporate heavy isotopes into peptides.
Metabolic Labeling
Metabolic labeling is considered the "gold standard" for quantitative proteomics due to the early introduction of the label, which minimizes experimental variability.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is the most widely used metabolic labeling technique. In SILAC, cells are grown in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[1][2] For example, one cell population is grown in a "light" medium containing normal L-arginine and L-lysine, while the other is grown in a "heavy" medium with ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine.[1][2] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] The cell populations can then be subjected to different treatments, combined, and analyzed by MS. The ratio of the heavy to light peptide signals reflects the relative abundance of the protein.
¹⁵N Metabolic Labeling: This method is often used for organisms that can be entirely grown on a labeled diet, such as bacteria, yeast, and even small mammals like rodents.[1][4] The organism is fed a diet where the sole nitrogen source is enriched with ¹⁵N. This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids in proteins.
Chemical Labeling
Chemical labeling offers greater flexibility than metabolic labeling as it can be applied to any protein sample, including tissues and clinical specimens.
Isobaric Tagging (iTRAQ and TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labels that are isobaric, meaning they have the same total mass.[5][6] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[6][7] The reactive group attaches the tag to the N-terminus and lysine side chains of peptides. While the tagged peptides are indistinguishable in the initial MS1 scan, fragmentation during MS/MS cleaves the tag, releasing reporter ions of different masses. The relative intensities of these reporter ions are used for quantification.[5][8] iTRAQ and TMT allow for high levels of multiplexing, with TMT reagents capable of labeling up to 18 samples simultaneously.[9]
Enzymatic Labeling
¹⁸O-Labeling: This method utilizes a protease, such as trypsin, to catalyze the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of each peptide during proteolytic digestion. This results in a 4 Da mass shift compared to the peptides digested in normal H₂¹⁶O water.
Data Presentation: A Comparative Overview
The choice of a stable isotope labeling strategy is a critical decision in the design of a quantitative proteomics experiment. The following tables summarize key quantitative parameters to aid in this selection.
| Feature | SILAC | iTRAQ | TMT |
| Labeling Principle | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Multiplexing Capacity | Typically 2-3 plex; up to 5-plex | 4-plex, 8-plex | 2-plex to 18-plex |
| Typical Labeling Efficiency | >97% after 5-6 cell divisions[10] | High, but can be variable | High, but can be variable |
| Quantification Level | MS1 | MS2 | MS2 |
| Ratio Compression | Less severe than MS2-based methods | Significant, can be mitigated | Significant, can be mitigated |
| Dynamic Range | Wider | Narrower due to ratio compression | Narrower due to ratio compression |
| Sample Type | Proliferating cells | Any protein/peptide sample | Any protein/peptide sample |
| Cost | High (labeled media and amino acids) | High (reagents) | High (reagents) |
Table 1. Comparison of SILAC, iTRAQ, and TMT Labeling Strategies.
| Parameter | SILAC | iTRAQ/TMT |
| Number of Identified Proteins | Generally higher | Can be lower due to complex MS2 spectra |
| Precision (CV) | Lower (better precision) | Higher |
| Accuracy | High | Can be affected by ratio compression |
| Throughput | Lower | Higher due to multiplexing |
Table 2. Performance Metrics of SILAC versus Isobaric Tagging.
Experimental Protocols
Detailed Protocol for SILAC Labeling
This protocol is adapted for a typical two-condition experiment (e.g., control vs. treatment).
Materials:
-
SILAC-grade cell culture medium deficient in L-arginine and L-lysine
-
"Light" L-arginine (Arg-0) and L-lysine (Lys-0)
-
"Heavy" ¹³C₆-¹⁵N₄-L-arginine (Arg-10) and ¹³C₆-¹⁵N₂-L-lysine (Lys-8)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the deficient medium with either the light or heavy amino acids to their normal concentrations. Add dFBS and other necessary supplements.
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[10]
-
Verification of Incorporation: After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest them with trypsin, and analyze by MS to confirm >97% incorporation.
-
Experimental Treatment: Once complete incorporation is confirmed, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.
-
Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells separately using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Reduce the disulfide bonds in the mixed protein sample with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides overnight with trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Protocol for iTRAQ/TMT Labeling
This protocol provides a general workflow for chemical labeling of peptides.
Materials:
-
iTRAQ or TMT reagent kit
-
Protein extracts from samples to be compared
-
Reduction and alkylation reagents (DTT, iodoacetamide)
-
Trypsin
-
Triethylammonium bicarbonate (TEAB) buffer
-
Acetonitrile (ACN)
-
Hydroxylamine solution
-
C18 desalting cartridges
Procedure:
-
Protein Extraction, Reduction, Alkylation, and Digestion: Extract proteins from each sample. Reduce and alkylate the proteins, followed by overnight digestion with trypsin to generate peptides.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
Reagent Preparation: Reconstitute the iTRAQ or TMT reagents in ACN according to the manufacturer's instructions.
-
Labeling Reaction: Add the appropriate iTRAQ or TMT reagent to each peptide sample. Incubate at room temperature for 1-2 hours to allow the labeling reaction to proceed.
-
Quenching: Add hydroxylamine to each sample to quench the labeling reaction.
-
Sample Pooling: Combine the labeled peptide samples into a single tube.
-
Sample Cleanup: Desalt the pooled peptide mixture using a C18 cartridge to remove excess reagents and salts.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
Mandatory Visualizations
Caption: General workflow of a stable isotope labeling experiment.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. creative-proteomics.com [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Diethylaniline (DEA), a key intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals. This document consolidates essential data, details experimental protocols for its synthesis and purification, and offers an analysis of its spectroscopic characteristics. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Physical Properties
2,6-Diethylaniline is a colorless to pale yellow or reddish-brown oily liquid under standard conditions.[1] It possesses a characteristic amine-like odor. Due to the presence of the amino group and the aromatic ring, it is susceptible to darkening upon exposure to air and light.[1][2]
Table 1: Physical Properties of 2,6-Diethylaniline
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Colorless to pale yellow or reddish-brown oily liquid | [1] |
| Melting Point | 3-4 °C | [1] |
| Boiling Point | 243 °C (lit.) | [1] |
| Density | 0.906 g/mL at 25 °C (lit.) | [1] |
| Solubility in Water | 0.67 g/L at 26.7 °C | [1] |
| Solubility in Organic Solvents | Soluble in benzene, ethanol, and chloroform | [1][3] |
| Vapor Pressure | 0.02 mm Hg at 20 °C | [1] |
| Refractive Index (n20/D) | 1.545 (lit.) | [1] |
| Flash Point | 123 °C (253.4 °F) | [4] |
| pKa | 4.13 ± 0.10 (Predicted) | [1] |
Chemical Properties and Reactivity
The chemical behavior of 2,6-diethylaniline is primarily dictated by the nucleophilic amino group and the aromatic ring. The two ethyl groups at the ortho positions introduce significant steric hindrance, which influences its reactivity in electrophilic aromatic substitution reactions.
Key aspects of its chemical reactivity include:
-
N-Alkylation: The amino group readily undergoes alkylation reactions. For instance, N-ethyl-2,6-diethylaniline can be synthesized via reductive amination using an aldehyde in the presence of a catalyst.[5]
-
Amide Formation: It reacts with acylating agents like acetic anhydride and benzoyl chloride to form the corresponding amides.[6] The resulting acetamide is noted to be very resistant to acid hydrolysis.[6]
-
Salt Formation: As a weak base, 2,6-diethylaniline forms crystalline salts with strong acids such as hydrochloric, hydrobromic, and perchloric acids.[6] These salts can be partially hydrolyzed in water.[6]
-
Electrophilic Aromatic Substitution: To control the regioselectivity of electrophilic aromatic substitution reactions like nitration and bromination, the amino group is often protected by converting it into an amide (e.g., acetamide or toluenesulfonamide).[7] The orientation of the incoming electrophile is dependent on the reaction conditions, particularly the acidity of the medium.[7]
-
Stability: 2,6-Diethylaniline is stable under normal transport and storage conditions but is sensitive to air and light, which can cause it to darken.[1][2] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Experimental Protocols
Synthesis of 2,6-Diethylaniline
A common industrial method for the synthesis of 2,6-diethylaniline is the ortho-alkylation of aniline with ethylene using a catalyst. One such process involves the use of an alkyl aluminum complex catalyst.[1]
Experimental Protocol: Synthesis via Ethylene Alkylation
-
Catalyst Preparation: Aniline and triethylaluminum (in a molar ratio of 3:1) are added to a reaction vessel. The mixture is heated to 160 °C for 1.5 hours. The temperature is then lowered to 100 °C, and the pressure is reduced to 0.1 MPa.[1]
-
Alkylation Reaction: The prepared catalyst complex is mixed with aniline in a 1:12.5 mass ratio and transferred to a synthesis kettle. The temperature is raised to 310 °C, and the pressure is increased to 4.6-5.0 MPa with the addition of ethylene to initiate the alkylation reaction.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to 120 °C. The crude product is then transferred to an evaporation kettle for the recovery of unreacted ethylene. The final product is purified by vacuum distillation.[8]
References
- 1. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethylaniline (DEA) is a significant chemical intermediate, finding extensive application across various industrial sectors. This technical guide delves into the core industrial uses of 2,6-Diethylaniline, with a primary focus on its role in the synthesis of agrochemicals and the production of high-performance polymers. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.
Physicochemical Properties of 2,6-Diethylaniline
A foundational understanding of the physicochemical properties of 2,6-Diethylaniline is crucial for its application in industrial synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 579-66-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 243 °C (lit.) |
| Melting Point | 3-4 °C |
| Density | 0.906 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.545 (lit.) |
| Flash Point | 115 °C (closed cup) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform.[1] |
Core Industrial Applications
The industrial utility of 2,6-Diethylaniline is primarily centered on two key areas: as a precursor in the synthesis of herbicides and as a building block for specialized polymers.
Agrochemicals: Synthesis of Chloroacetanilide Herbicides
2,6-Diethylaniline is a critical raw material for the production of several widely used chloroacetanilide herbicides, including Butachlor and Alachlor.[2] These herbicides are predominantly used for pre-emergent weed control in a variety of crops such as rice, corn, soybeans, and cotton.[2]
The synthesis of Butachlor from 2,6-Diethylaniline is a two-step process. The first step involves the formation of the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide, which is then reacted with formaldehyde and n-butanol.
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide
This protocol is based on the general principles of N-acylation of anilines.
Materials:
-
2,6-Diethylaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate
Procedure:
-
To a solution of 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in 20 mL of dichloromethane at 0 °C, add chloroacetyl chloride (1.5 mmol) dropwise with stirring.[3]
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for 6 hours.[3]
-
Remove the dichloromethane solvent using a rotary evaporator.[3]
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether eluent to yield 2-chloro-N-(2,6-diethylphenyl)acetamide.[3] A yield of 82.72% has been reported for a similar synthesis.[3]
Experimental Protocol: Synthesis of Butachlor
This protocol is derived from patent literature describing the synthesis of Butachlor.
Materials:
-
2-Chloro-N-(2,6-diethylphenyl)acetamide
-
n-Butanol
-
Paraformaldehyde
-
An acid catalyst (e.g., sulfuric acid)
Procedure:
-
N-methylene-2,6-diethylaniline is prepared by the reaction of 2,6-diethylaniline and paraformaldehyde.[4]
-
This intermediate is then reacted with chloroacetyl chloride to form N-(2,6-diethylphenyl)-N-chloromethylchloroacetamide.[4]
-
Finally, this compound is reacted with n-butanol to yield Butachlor.[4] A Chinese patent describes a method where 2',6'-diethyl-2-chloro acetanilide is reacted with chloromethyl butyl ether in an alkaline aqueous solution in the presence of a small amount of Butachlor as a solvent, achieving a yield of 90%.[5]
The following table summarizes the key reaction parameters for Butachlor synthesis as described in a patent.[5]
| Parameter | Value |
| Reactants for Intermediate | 2,6-Diethylaniline, Monochloroacetic acid, PCl₃ |
| Molar Ratio (DEA:MCA:PCl₃) | 1 : 1.15-1.5 : 0.35-0.6 |
| Reaction Temperature (Intermediate) | 85-105 °C |
| Reaction Time (Intermediate) | 1-3 hours |
| Reactants for Final Product | 2',6'-diethyl-2-chloro acetanilide, Chloromethyl butyl ether |
| Molar Ratio (Intermediate:Ether) | 1 : 1-1.5 |
| Reaction Temperature (Final Product) | 10-50 °C |
| Reaction Time (Final Product) | 0.5-1 hour |
| Overall Yield | 90% |
Logical Diagram: Synthesis Pathway of Butachlor
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 3. N-CHLOROACETYL-2,6-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide [chembk.com]
- 5. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
Metabolic Fate of 2,6-Diethylaniline in the Soil Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diethylaniline (2,6-DEA), a primary degradation intermediate of the widely used chloroacetanilide herbicides, including Alachlor and Butachlor, presents a significant consideration in environmental fate and risk assessment.[1][2] Its persistence, mobility, and transformation in soil ecosystems are of paramount importance for understanding the overall environmental impact of these agricultural chemicals. This technical guide provides a comprehensive overview of the metabolic pathways of 2,6-DEA in soil, detailing the key transformation products, the influence of environmental conditions, and the methodologies employed for its study. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, agrochemical development, and drug discovery in their efforts to evaluate and mitigate the environmental footprint of aniline-derived compounds.
Introduction
2,6-Diethylaniline is an aromatic amine that enters the soil environment primarily through the microbial degradation of parent herbicides.[1][2] The fate of 2,6-DEA in soil is governed by a complex interplay of biotic and abiotic processes, leading to a variety of transformation products. Understanding these pathways is crucial for predicting its environmental persistence and potential for groundwater contamination. This guide synthesizes the current scientific knowledge on the aerobic and anaerobic degradation of 2,6-DEA in soil.
Aerobic Metabolic Pathway of 2,6-Diethylaniline
Under aerobic conditions, the biodegradation of 2,6-DEA is primarily driven by microbial activity. The principal metabolic pathway involves a series of oxidative reactions, as detailed below.
A proposed pathway for the aerobic degradation of 2,6-DEA initiates with the hydroxylation of the aromatic ring, a common mechanism in the microbial metabolism of aromatic compounds. This is followed by further oxidation and ring cleavage. Key metabolites identified in soil and microbial cultures include:
-
4-Amino-3,5-diethylphenol: This is a major oxidation product formed through the hydroxylation of 2,6-DEA.
-
3,5-Diethyl-p-benzoquinone-4-imine: Further oxidation of 4-amino-3,5-diethylphenol can lead to the formation of this quinoneimine.
-
2,6-Diethyl-p-benzoquinone: In pure culture studies with Chaetomium globosum, this has been identified as a degradation product, likely formed through the hydrolysis of the quinoneimine with the release of ammonia.[3]
-
2,6-Diethylacetanilide: This metabolite has also been detected in soil, suggesting an acetylation pathway.[3]
The following diagram illustrates the proposed aerobic metabolic pathway of 2,6-Diethylaniline in soil.
References
Methodological & Application
Application Notes: 15N Metabolic Labeling for Quantitative Proteomics in Microbiology
Introduction
Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different experimental conditions.[1][2][3] Among these methods, 15N metabolic labeling is a versatile and widely used approach in microbiology.[4][5] This technique involves growing microorganisms in a medium where the sole nitrogen source is the heavy isotope ¹⁵N.[6][7] As the microorganisms grow and divide, the ¹⁵N is incorporated into all nitrogen-containing biomolecules, including amino acids and, consequently, the entire proteome.
The key advantage of this in vivo labeling method is that the "heavy" (¹⁵N-labeled) and "light" (¹⁴N-unlabeled) cell populations can be mixed at the earliest stage of the experimental process.[8] This 1:1 mixing creates an internal standard, which corrects for variations during sample preparation, such as protein extraction, digestion, and subsequent analysis by mass spectrometry (MS).[8][9] The chemically identical, but mass-differentiated, peptide pairs are then analyzed by LC-MS/MS. The ratio of the signal intensities between the heavy and light peptides directly corresponds to the relative abundance of the parent protein in the two samples, providing a highly accurate quantitative measurement.[10]
This application note provides a detailed protocol for performing 15N metabolic labeling experiments in microbial cultures, from media preparation to data analysis concepts, aimed at researchers, scientists, and drug development professionals.
Experimental Workflow and Signaling Pathways
The overall workflow for a 15N metabolic labeling experiment is a multi-step process that begins with cell culture and culminates in data analysis. The logical flow ensures that experimental variability is minimized and quantitative accuracy is maximized.
Caption: General workflow for 15N metabolic labeling experiments.
The core principle of quantification in this method relies on the analysis of mass spectra to determine the relative abundance of isotope-labeled peptide pairs.
Caption: Logical flow of quantitative data analysis from MS spectra.
Experimental Protocols
This section provides a detailed methodology for a typical 15N labeling experiment using E. coli as a model organism. The protocol can be adapted for other microorganisms.
Protocol 1: Preparation of ¹⁵N Minimal Medium
A defined minimal medium is essential to ensure that the sole nitrogen source is the ¹⁵N-labeled compound. M9 minimal medium is commonly used for E. coli.
-
Prepare Stock Solutions: Prepare the following stock solutions using high-purity water and autoclave or filter-sterilize them.
Stock Solution Composition Sterilization 10x M9 Salts 67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 10 g ¹⁵NH₄Cl (>98% enrichment) in 1 L H₂O Autoclave 20% Glucose 200 g D-Glucose in 1 L H₂O Filter (0.22 µm) 1 M MgSO₄ 24.65 g MgSO₄·7H₂O in 100 mL H₂O Autoclave 1 M CaCl₂ 14.7 g CaCl₂·2H₂O in 100 mL H₂O Autoclave Trace Elements (100x) 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·2H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·4H₂O in 1 L H₂O (pH 7.5) Filter (0.22 µm) -
Prepare Final Medium: To prepare 1 liter of ¹⁵N M9 medium, aseptically combine the sterile stock solutions as follows. A parallel ¹⁴N medium should be prepared using standard ¹⁴NH₄Cl.
Component Volume for 1 L Medium Sterile H₂O 865 mL 10x M9 Salts (¹⁵N or ¹⁴N) 100 mL 20% Glucose 20 mL 1 M MgSO₄ 2 mL 1 M CaCl₂ 0.1 mL 100x Trace Elements 10 mL Appropriate Antibiotics As required
Protocol 2: Microbial Culture and Labeling
Achieving high levels of isotope incorporation is critical for accurate quantification.
-
Adaptation Phase:
-
Inoculate a single colony of the microorganism into 5 mL of the appropriate "light" (¹⁴N) or "heavy" (¹⁵N) M9 medium.
-
Grow overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking.
-
To ensure high incorporation, subculture the cells for at least 10-12 generations in the ¹⁵N medium. This is typically done by serially diluting the culture into fresh ¹⁵N medium 2-3 times over several days.
-
-
Scale-Up Culture:
-
Inoculate 1 L of ¹⁵N medium with the adapted overnight culture.
-
Grow the culture at the appropriate temperature and shaking speed until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).[11]
-
Simultaneously, grow a parallel culture in ¹⁴N medium.
-
Protocol 3: Experimental Treatment and Sample Collection
-
Apply Condition: Apply the experimental treatment (e.g., drug, stressor) to one of the cultures (e.g., the ¹⁴N culture) and a vehicle/control to the other (the ¹⁵N culture). Incubate for the desired duration.
-
Harvest Cells:
-
Measure the final OD₆₀₀ of both cultures.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and wash the cell pellets once with cold phosphate-buffered saline (PBS).
-
-
Mix Cultures:
-
Resuspend each pellet in a small volume of PBS.
-
Based on the final OD₆₀₀ readings or a direct protein quantification assay (e.g., BCA), combine the "light" and "heavy" cell populations in a precise 1:1 ratio. This step is critical for accurate relative quantification.
-
Centrifuge the mixed sample to form a single pellet, discard the supernatant, and store the pellet at -80°C until further processing.
-
Protocol 4: Protein Extraction, Digestion, and MS Analysis
-
Protein Extraction: Resuspend the mixed cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells using a suitable method like sonication or bead beating. Clarify the lysate by centrifugation to remove cell debris.
-
Protein Digestion:
-
Quantify the total protein concentration of the lysate.
-
Take a defined amount of protein (e.g., 100 µg) and perform in-solution or in-gel tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system. The instrument will detect pairs of chemically identical peptides that differ in mass due to the incorporated ¹⁵N atoms.
Data Presentation and Interpretation
The efficiency of ¹⁵N incorporation is a critical parameter for the accuracy of quantification.[12] Incomplete labeling can complicate data analysis but can be corrected for if the labeling efficiency is determined and constant across proteins.[2][12]
| Parameter | Typical Value / Range | Notes |
| ¹⁵N Source Enrichment | >98% | Higher enrichment is preferable to simplify spectra. |
| Number of Generations for Labeling | >10 | Ensures near-complete incorporation of the heavy isotope. |
| Labeling Efficiency | 93-99% | Can be determined experimentally from MS data.[3][12] This value is used to adjust calculated peptide ratios for higher accuracy.[1][2] |
| Cell Mixing Ratio | 1:1 (Light:Heavy) | Accuracy is paramount. Based on cell count, OD, or total protein. |
The final output of the experiment is a list of identified and quantified proteins. The data is typically presented in a table that highlights proteins with significant changes in abundance between the two conditions.
| Protein ID | Gene Name | Ratio (Heavy/Light) | Log₂(Ratio) | p-value | Regulation |
| P0ACE7 | dnaK | 0.48 | -1.06 | 0.001 | Down-regulated |
| P0A9K9 | acnB | 1.05 | 0.07 | 0.890 | Unchanged |
| P0AES4 | katG | 2.15 | 1.10 | 0.005 | Up-regulated |
| P0AGF0 | groL | 0.51 | -0.97 | 0.002 | Down-regulated |
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 2,6-Diethylaniline-¹⁵N in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Diethylaniline-¹⁵N as a tracer in environmental fate studies. The inclusion of the stable isotope ¹⁵N allows for precise tracking and quantification of the compound and its transformation products in various environmental matrices, overcoming the challenges of background nitrogen interference. While specific studies on the environmental fate of 2,6-Diethylaniline-¹⁵N are not extensively documented in publicly available literature, the following protocols are based on established methods for studying the environmental fate of anilines and other nitrogen-containing xenobiotics using isotopic labeling.
Application Note 1: Aerobic Soil Biodegradation
Introduction
2,6-Diethylaniline is a known metabolite of chloroacetanilide herbicides such as butachlor and alachlor. Understanding its persistence and transformation in soil is crucial for assessing the environmental impact of these widely used agricultural chemicals. The use of ¹⁵N-labeled 2,6-diethylaniline allows for unambiguous identification and quantification of its biodegradation products and helps to elucidate the microbial degradation pathways. It enables the differentiation of the compound's nitrogen from the natural soil nitrogen cycle.
Key Applications
-
Determination of the rate of primary and ultimate biodegradation of 2,6-diethylaniline in soil.
-
Identification and quantification of major and minor metabolites.
-
Elucidation of the aerobic biodegradation pathway.
-
Assessment of the formation of non-extractable residues (NERs).
-
Studying the influence of soil properties (e.g., pH, organic matter content, microbial biomass) on degradation rates.
Experimental Protocol: Aerobic Soil Biodegradation Study
This protocol is adapted from OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil).
1. Materials
-
2,6-Diethylaniline-¹⁵N (analytical standard)
-
Unlabeled 2,6-Diethylaniline (for co-chromatography)
-
Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
-
Sterile deionized water.
-
Incubation vessels (e.g., biometer flasks) that allow for trapping of CO₂ and volatile organics.
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) or a Diode Array Detector (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), ¹⁵N analyzer.
2. Soil Preparation and Treatment
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil for 7-14 days in the dark at the desired temperature (e.g., 20-25°C) to allow the microbial community to stabilize.
-
Prepare a stock solution of 2,6-Diethylaniline-¹⁵N in a suitable solvent (e.g., acetone, methanol).
-
Apply the ¹⁵N-labeled compound to the soil samples to achieve the desired concentration (e.g., 1-10 mg/kg soil). Ensure even distribution by thorough mixing.
-
Prepare control samples: sterile soil (autoclaved or irradiated) treated with the ¹⁵N-labeled compound to assess abiotic degradation, and untreated soil to monitor background microbial activity.
3. Incubation
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain aerobic conditions by ensuring adequate airflow.
-
Periodically trap evolved CO₂ using a suitable trapping solution (e.g., NaOH or KOH) to determine the extent of mineralization.
4. Sampling and Analysis
-
Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent or combination of solvents (e.g., acetonitrile, methanol, or a mixture with water).
-
Analyze the extracts for the parent compound and its transformation products using LC-MS or GC-MS. The ¹⁵N label will result in a characteristic mass shift, facilitating identification.
-
Quantify the amount of ¹⁵N remaining in the soil after extraction to determine the formation of non-extractable residues.
-
Analyze the CO₂ trapping solution for ¹⁵N content to quantify mineralization.
Data Presentation
Table 1: Aerobic Soil Biodegradation of 2,6-Diethylaniline-¹⁵N
| Time (days) | Parent Compound (% of Applied ¹⁵N) | Metabolite A (% of Applied ¹⁵N) | Metabolite B (% of Applied ¹⁵N) | Non-Extractable Residues (% of Applied ¹⁵N) | Mineralization (¹⁵N-CO₂) (% of Applied ¹⁵N) |
| 0 | 98.5 ± 1.2 | < LOD | < LOD | 1.5 ± 0.5 | < LOD |
| 7 | 75.2 ± 3.1 | 10.8 ± 1.5 | 2.1 ± 0.4 | 8.9 ± 1.1 | 1.0 ± 0.2 |
| 30 | 30.1 ± 2.5 | 25.6 ± 2.0 | 8.9 ± 0.9 | 28.4 ± 2.3 | 5.0 ± 0.7 |
| 90 | 5.6 ± 0.9 | 10.2 ± 1.3 | 4.5 ± 0.6 | 65.7 ± 4.1 | 12.0 ± 1.5 |
| 120 | < LOD | 2.1 ± 0.5 | 1.2 ± 0.3 | 78.5 ± 5.2 | 16.2 ± 1.8 |
| LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes. |
Visualization of Experimental Workflow
Caption: Workflow for an aerobic soil biodegradation study of 2,6-Diethylaniline-¹⁵N.
Application Note 2: Aqueous Photolysis
Introduction
Aniline and its derivatives can enter aquatic environments through runoff and leaching from agricultural fields. Photolysis is a key abiotic degradation process that can influence the persistence of these compounds in surface waters. The use of 2,6-Diethylaniline-¹⁵N allows for the precise study of its photodegradation kinetics and the identification of photoproducts without interference from other nitrogenous compounds present in natural waters.
Key Applications
-
Determination of the quantum yield and photolysis half-life of 2,6-diethylaniline in aqueous solutions.
-
Identification of phototransformation products.
-
Studying the effect of water chemistry (e.g., pH, dissolved organic matter) on photolysis rates.
Experimental Protocol: Aqueous Photolysis Study
This protocol is based on OECD Guideline 316 (Phototransformation of Chemicals in Water).
1. Materials
-
2,6-Diethylaniline-¹⁵N (analytical standard)
-
Purified water (e.g., Milli-Q)
-
pH buffers
-
Photosensitizers (optional, e.g., humic acids)
-
Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters).
-
Quartz reaction vessels.
-
Analytical instrumentation: HPLC-UV/DAD, LC-MS/MS.
2. Sample Preparation
-
Prepare a sterile aqueous solution of 2,6-Diethylaniline-¹⁵N in purified water buffered to the desired pH (e.g., 5, 7, and 9). The concentration should be low enough to be environmentally relevant and to avoid inner filter effects.
-
Prepare dark control samples to be stored under the same conditions but shielded from light.
-
If studying indirect photolysis, amend solutions with photosensitizers like humic acids.
3. Irradiation
-
Place the quartz vessels in the photoreactor and irradiate at a constant temperature.
-
Monitor the light intensity throughout the experiment.
4. Sampling and Analysis
-
Collect samples from the irradiated and dark control vessels at various time points.
-
Analyze the samples directly by HPLC-UV/DAD or LC-MS/MS to determine the concentration of the parent compound and identify transformation products.
Data Presentation
Table 2: Aqueous Photolysis of 2,6-Diethylaniline-¹⁵N at pH 7
| Irradiation Time (hours) | Parent Compound Concentration (µg/L) | Photoproduct X Concentration (µg/L) | Dark Control Concentration (µg/L) |
| 0 | 100.2 ± 2.5 | < LOD | 100.5 ± 2.1 |
| 2 | 85.1 ± 1.9 | 8.9 ± 0.7 | 99.8 ± 2.3 |
| 6 | 55.7 ± 1.5 | 25.4 ± 1.8 | 100.1 ± 2.0 |
| 12 | 28.9 ± 1.1 | 40.1 ± 2.5 | 99.5 ± 2.4 |
| 24 | 8.2 ± 0.6 | 51.3 ± 3.1 | 99.2 ± 2.2 |
| LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes. |
Application Note 3: Soil Sorption/Desorption
Introduction
The mobility of 2,6-diethylaniline in soil, which determines its potential to leach into groundwater, is governed by its sorption to soil particles. Soil organic matter and pH are critical factors influencing the sorption of anilines.[1] Using ¹⁵N-labeled 2,6-diethylaniline provides a highly sensitive method for determining its partitioning between the soil and aqueous phases.
Experimental Protocol: Soil Sorption/Desorption Study
This protocol is based on OECD Guideline 106 (Adsorption – Desorption Using a Batch Equilibrium Method).
1. Materials
-
2,6-Diethylaniline-¹⁵N (analytical standard)
-
A range of soils with varying properties (e.g., organic carbon content, clay content, pH).
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes.
-
Shaker.
-
Liquid Scintillation Counter (if using ¹⁴C-labeled compound for comparison) or LC-MS for ¹⁵N quantification.
2. Sorption Phase
-
Prepare a series of concentrations of 2,6-Diethylaniline-¹⁵N in 0.01 M CaCl₂ solution.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the ¹⁵N-labeled solution to each tube.
-
Shake the tubes at a constant temperature until equilibrium is reached (determined in preliminary kinetics experiments).
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analyze the supernatant for the concentration of 2,6-Diethylaniline-¹⁵N.
-
The amount sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
3. Desorption Phase
-
After the sorption phase, decant the supernatant.
-
Add a fresh aliquot of 0.01 M CaCl₂ solution to the soil pellet.
-
Shake again until equilibrium is reached.
-
Centrifuge and analyze the supernatant for the desorbed amount of 2,6-Diethylaniline-¹⁵N.
Data Presentation
Table 3: Soil Sorption Isotherm Data for 2,6-Diethylaniline-¹⁵N
| Initial Aqueous Concentration (mg/L) | Equilibrium Aqueous Concentration (Ce, mg/L) | Amount Sorbed (Cs, mg/kg) |
| 0.1 | 0.06 | 0.4 |
| 0.5 | 0.25 | 2.5 |
| 1.0 | 0.45 | 5.5 |
| 5.0 | 1.8 | 32.0 |
| 10.0 | 3.2 | 68.0 |
| Data are for illustrative purposes and would be used to calculate Freundlich (Kf) or Langmuir sorption coefficients. |
Proposed Biodegradation Pathway of 2,6-Diethylaniline
Based on known aniline degradation pathways, a plausible pathway for 2,6-diethylaniline is proposed below. The use of ¹⁵N labeling would be critical in confirming the nitrogen fate during these transformations.
Caption: Proposed aerobic biodegradation pathway for 2,6-Diethylaniline-¹⁵N.
References
Determination of Herbicide Residues Using 15N-Labeled Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of herbicide residues in various matrices using stable isotope dilution assays with 15N-labeled internal standards. The use of 15N-labeled internal standards is a robust technique that corrects for matrix effects and variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification. This methodology is applicable across various analytical platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Analysis
Isotope Dilution Analysis (IDA) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled standard of the analyte to the sample.[1] The labeled standard, in this case, a 15N-enriched herbicide, is chemically identical to the native analyte and thus exhibits the same behavior during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during the procedure.[1]
Featured Applications and Protocols
This section details validated protocols for the analysis of specific herbicides in representative matrices.
Multi-Residue Analysis of Herbicides in Leafy Vegetables using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2] This protocol describes a general procedure for the extraction and cleanup of various herbicide residues from leafy vegetables, followed by quantification using LC-MS/MS with 15N-labeled internal standards.
Experimental Protocol:
-
Sample Homogenization:
-
Weigh 10 g of a representative portion of the leafy vegetable sample (e.g., spinach, lettuce) into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of reagent water to rehydrate.
-
Add ceramic homogenizers to the tube to aid in the extraction process.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Spike the sample with a known concentration of the 15N-labeled internal standard mix.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up extract, dilute with a suitable solvent if necessary, and transfer to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the target analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of the target herbicides and their 15N-labeled internal standards.
Quantitative Data Summary:
The following table summarizes typical performance data for the analysis of selected herbicides in leafy vegetables using the QuEChERS LC-MS/MS method with 15N-labeled internal standards.
| Herbicide | 15N-Internal Standard | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Atrazine | 15N-Atrazine | Lettuce | 5 - 20 | 70 - 120 | <20 |
| Diuron | 15N-Diuron | Spinach | 5 - 20 | 70 - 120 | <20 |
| Metolachlor | 15N-Metolachlor | Cabbage | 5 - 20 | 70 - 120 | <20 |
| 2,4-D | 15N-2,4-D | Lettuce | 10 - 50 | 70 - 120 | <20 |
| Imazapyr | 15N-Imazapyr | Spinach | 10 - 50 | 70 - 120 | <20 |
Data is compiled from representative studies and may vary depending on the specific instrumentation and experimental conditions.[1][3]
Experimental Workflow Diagram:
Caption: QuEChERS workflow for herbicide residue analysis in vegetables.
Determination of Glyphosate and AMPA in Water by Direct Injection LC-MS/MS
Glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA), are highly polar and challenging to analyze. This protocol outlines a direct injection method for their determination in water samples, avoiding lengthy derivatization steps.[4][5]
Experimental Protocol:
-
Sample Collection and Preservation:
-
Collect water samples in clean polypropylene bottles.
-
If necessary, filter the samples through a 0.45 µm filter.
-
For samples containing metal ions that can chelate with glyphosate, add EDTA to a final concentration of approximately 0.2 g/L.[6]
-
-
Sample Preparation:
-
Transfer a known volume (e.g., 1 mL) of the water sample to an autosampler vial.
-
Add a known amount of 15N-labeled glyphosate and 13C,15N-labeled AMPA internal standards.[4]
-
Vortex to mix.
-
-
LC-MS/MS Analysis:
-
Inject the sample directly into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Column: A column specifically designed for polar anionic pesticides is recommended.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase containing a low concentration of formic acid is often used.[5]
-
Ionization Mode: ESI in negative ion mode.
-
Acquisition Mode: MRM transitions for glyphosate, AMPA, and their respective labeled internal standards.[7]
Quantitative Data Summary:
| Analyte | 15N-Internal Standard | Matrix | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Glyphosate | Glyphosate-13C2,15N | Drinking Water | 0.01 - 0.1 | 85 - 112 | <10 |
| AMPA | AMPA-13C,15N,D2 | Drinking Water | 0.01 - 0.1 | 85 - 112 | <10 |
| Glyphosate | Glyphosate-13C2,15N | Surface Water | 0.02 - 0.1 | 94 - 103 | <15 |
| AMPA | AMPA-13C,15N,D2 | Surface Water | 0.02 - 0.1 | 94 - 103 | <15 |
Data is compiled from representative studies and may vary depending on the specific instrumentation and experimental conditions.[4][8]
Analysis of Triazine Herbicides in Soil using GC-MS
Triazine herbicides, such as atrazine, are commonly used in agriculture and can persist in soil. This protocol details a method for their extraction from soil and subsequent analysis by GC-MS using a 15N-labeled internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
-
Extraction:
-
Add a known amount of 15N-labeled atrazine internal standard.
-
Add 20 mL of an appropriate extraction solvent, such as a mixture of acetone and hexane.
-
Shake or sonicate for 30 minutes to extract the herbicides.
-
Centrifuge and collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
-
Cleanup:
-
Concentrate the combined extracts under a gentle stream of nitrogen.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering matrix components.
-
Elute the herbicides from the SPE cartridge with a suitable solvent.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the triazine herbicides.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quantitative Data Summary:
| Herbicide | 15N-Internal Standard | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Atrazine | 15N-Atrazine | Loam Soil | 1 - 10 | 85 - 110 | <15 |
| Simazine | 15N-Simazine | Sandy Soil | 1 - 10 | 80 - 115 | <15 |
| Propazine | 15N-Propazine | Clay Soil | 5 - 20 | 75 - 110 | <20 |
| Terbuthylazine | 15N-Terbuthylazine | Loam Soil | 1 - 10 | 85 - 110 | <15 |
Data is compiled from representative studies and may vary depending on the specific instrumentation and experimental conditions.
[4][9]Experimental Workflow Diagram:
Caption: Workflow for the analysis of triazine herbicides in soil by GC-MS.
Data Interpretation and Quality Control
-
Calibration: A multi-point calibration curve should be prepared using standards containing both the native herbicides and their corresponding 15N-labeled internal standards at a constant concentration. The calibration curve is generated by plotting the response ratio (peak area of native analyte / peak area of internal standard) against the concentration of the native analyte.
-
Quantification: The concentration of the herbicide in the sample is determined by calculating its response ratio and interpolating it on the calibration curve.
-
Quality Control: Regular analysis of quality control samples, including procedural blanks, matrix-matched spikes, and certified reference materials (if available), is essential to ensure the accuracy and reliability of the results. Recovery of the internal standard should be monitored to assess the efficiency of the sample preparation process.
Conclusion
The use of 15N-labeled internal standards in conjunction with modern analytical techniques like LC-MS/MS and GC-MS provides a highly accurate and reliable method for the determination of herbicide residues in complex matrices. The protocols outlined in these application notes serve as a guide for researchers and scientists to develop and validate robust analytical methods for food safety, environmental monitoring, and related fields.
References
- 1. Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,6-Diethylaniline-¹⁵N in Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. A common strategy involves the isotopic labeling of the protein, typically with ¹⁵N, to enhance spectral sensitivity and resolution. However, in scenarios where the protein is large, difficult to express and label, or when screening multiple small molecules, a "ligand-observed" NMR approach offers a compelling alternative. In this approach, a small molecule ligand is isotopically labeled, and its signals are monitored upon titration with an unlabeled protein.
This document details the application of 2,6-Diethylaniline-¹⁵N as a molecular probe in protein NMR studies. By leveraging the ¹⁵N label on this small, soluble aniline derivative, researchers can efficiently study protein-ligand interactions, map binding sites, and determine binding affinities, even for challenging protein targets. The primary experiment for this application is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which provides a sensitive and direct readout of the ligand's binding state.
Principle of Ligand-Observed NMR with 2,6-Diethylaniline-¹⁵N
The core principle involves monitoring the NMR signal of the ¹⁵N-labeled 2,6-diethylaniline. In its free state in solution, the molecule tumbles rapidly, resulting in a sharp, well-defined peak in the ¹H-¹⁵N HSQC spectrum. Upon binding to a much larger protein, the tumbling rate of the 2,6-diethylaniline-¹⁵N slows down significantly as it adopts the rotational correlation time of the protein. This change in tumbling rate leads to two key observable effects in the NMR spectrum:
-
Chemical Shift Perturbation (CSP): The chemical environment of the ¹⁵N-¹H group in 2,6-diethylaniline changes upon binding to the protein, causing a shift in the position of its corresponding peak in the HSQC spectrum. The magnitude of this shift is indicative of the binding event.
-
Line Broadening: The slower tumbling of the protein-ligand complex leads to more efficient transverse relaxation, resulting in a broader NMR signal. In some cases, the peak may broaden to the point of being undetectable.
By systematically titrating an unlabeled protein into a solution of 2,6-Diethylaniline-¹⁵N and recording a series of ¹H-¹⁵N HSQC spectra, one can observe the progressive changes in the chemical shift and line shape of the aniline's ¹⁵N-¹H peak. These changes can be used to determine the dissociation constant (Kd) of the interaction.
Applications in Drug Discovery and Structural Biology
-
Fragment-Based Drug Discovery (FBDD): 2,6-Diethylaniline-¹⁵N can serve as a scaffold or a fragment for screening against a protein target. The ligand-observed approach is particularly advantageous in FBDD for rapidly screening libraries of compounds.
-
Binding Site Mapping: By using 2,6-Diethylaniline-¹⁵N in competitive binding experiments with other unlabeled ligands, it is possible to determine if they share the same binding site.
-
Studying Large or Difficult Proteins: This method is ideal for studying proteins that are challenging to isotopically label due to low expression yields, complex post-translational modifications, or large size.
-
Validation of Protein-Ligand Interactions: It provides a direct and sensitive method to confirm a suspected interaction between a small molecule and a protein.
Experimental Protocols
Sample Preparation
a) 2,6-Diethylaniline-¹⁵N Stock Solution:
-
Prepare a stock solution of 2,6-Diethylaniline-¹⁵N in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of co-solvent if necessary for solubility). A typical starting concentration is 1-10 mM.
b) Unlabeled Protein Solution:
-
Express and purify the target protein using standard protocols.
-
Prepare a concentrated stock solution of the unlabeled protein in a buffer that is compatible with NMR spectroscopy (e.g., phosphate or Tris buffer at a suitable pH, containing 5-10% D₂O for the spectrometer lock). The buffer should not contain any primary amines that could interfere with the signal of interest.
c) NMR Sample Preparation for Titration:
-
Prepare an initial NMR sample containing a fixed concentration of 2,6-Diethylaniline-¹⁵N (e.g., 50-100 µM) in the NMR buffer.
-
Acquire an initial ¹H-¹⁵N HSQC spectrum of the free 2,6-Diethylaniline-¹⁵N. This will serve as the reference (0 protein concentration).
-
Prepare a series of NMR samples with the same concentration of 2,6-Diethylaniline-¹⁵N and increasing concentrations of the unlabeled protein. The protein concentrations should span a range that is appropriate for the expected dissociation constant (e.g., from 0.1 x Kd to 10 x Kd).
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.
-
Experiment: A standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment should be performed at each titration point.
-
Key Parameters:
-
Temperature: Choose a temperature at which the protein is stable and the exchange kinetics are favorable (typically 298 K).
-
¹H Spectral Width: Centered on the water resonance, typically 12-16 ppm.
-
¹⁵N Spectral Width: A narrow spectral width centered on the expected ¹⁵N chemical shift of the aniline amine group is sufficient.
-
Number of Scans: Should be optimized to achieve a good signal-to-noise ratio in a reasonable amount of time.
-
Recycle Delay: A recycle delay of 1-1.5 seconds is usually adequate for small molecules.
-
Data Processing and Analysis
-
Process the acquired 2D NMR data using standard NMR software (e.g., TopSpin, NMRPipe).
-
Overlay the series of ¹H-¹⁵N HSQC spectra to visualize the changes in the peak position and intensity of the 2,6-Diethylaniline-¹⁵N signal as a function of protein concentration.
-
For each titration point, pick the peak corresponding to the ¹⁵N-¹H of 2,6-diethylaniline and record its ¹H and ¹⁵N chemical shifts.
-
Calculate the weighted chemical shift perturbation (CSP) for each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a weighting factor (a common value is 0.14).[1]
-
Plot the CSP as a function of the molar ratio of protein to 2,6-Diethylaniline-¹⁵N.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Data Presentation
The quantitative data from a titration experiment can be summarized in a table for clear comparison.
| [Protein] (µM) | [Ligand] (µM) | ¹H Shift (ppm) | ¹⁵N Shift (ppm) | ΔδH (ppm) | ΔδN (ppm) | CSP (ppm) |
| 0 | 50 | 7.250 | 118.50 | 0.000 | 0.00 | 0.000 |
| 10 | 50 | 7.255 | 118.55 | 0.005 | 0.05 | 0.009 |
| 25 | 50 | 7.262 | 118.62 | 0.012 | 0.12 | 0.020 |
| 50 | 50 | 7.275 | 118.75 | 0.025 | 0.25 | 0.043 |
| 100 | 50 | 7.290 | 118.90 | 0.040 | 0.40 | 0.069 |
| 200 | 50 | 7.310 | 119.10 | 0.060 | 0.60 | 0.103 |
| 400 | 50 | 7.325 | 119.25 | 0.075 | 0.75 | 0.129 |
| 800 | 50 | 7.335 | 119.35 | 0.085 | 0.85 | 0.146 |
Visualizations
Caption: Experimental workflow for ligand-observed NMR titration.
Caption: Principle of ligand-observed NMR binding assay.
References
Application Notes and Protocols for Sample Preparation of 2,6-Diethylaniline-¹⁵N in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and purification of 2,6-Diethylaniline-¹⁵N from various complex matrices. The following methods are designed to serve as a robust starting point for analytical method development, offering guidance on sample preparation for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2,6-Diethylaniline-¹⁵N is commonly used as an internal standard in quantitative analyses.
Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible quantification of 2,6-Diethylaniline-¹⁵N. The choice of method depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical instrumentation. This document covers three widely used techniques:
-
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is particularly useful for aqueous samples like wastewater.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate analytes from a liquid sample. SPE is highly versatile and can be adapted for various matrices, including biological fluids and environmental waters.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is highly effective for complex solid matrices like soil.
Quantitative Data Summary
While specific quantitative data for 2,6-Diethylaniline-¹⁵N is not extensively available in the literature, the following table summarizes typical performance data for the analysis of other aromatic amines in complex matrices using the described techniques. This data can be used as a benchmark for method development and validation.
| Technique | Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOD/LOQ | Citation |
| DLLME-GC-FID | Wastewater | Various Aromatic Amines | 82 - 92 | ≤ 3.4 | - | [1][2] |
| LLE | Food Simulant (3% Acetic Acid) | Primary Aromatic Amines | - | - | - | [3] |
| DLLME-HPLC-VWD | River and Lake Water | Four Aromatic Amines | 85.4 - 111.7 | 4.1 - 5.3 | 0.8 - 1.8 ng/mL (LOD) | [4] |
| SPE (SCX Cartridge) | Food Simulant (3% Acetic Acid) | Polar Primary Aromatic Amines | up to 91 | - | - | [3] |
| QuEChERS-GC-MS / HPLC-MS/MS | Soil | Multiclass Pesticides | ~50% of analytes in 70-120% range | - | - | [5] |
| HPLC-ED | Pharmaceutical Preparations | 2,6-Dimethylaniline, o-Toluidine | - | - | 0.8 ng/mL (LOD), 1.5 ng/mL (LOQ) | [6][7] |
DLLME: Dispersive Liquid-Liquid Microextraction; GC-FID: Gas Chromatography-Flame Ionization Detection; HPLC-VWD: High-Performance Liquid Chromatography-Variable Wavelength Detection; ED: Amperometric Detection; SCX: Strong Cation Exchange.
Experimental Protocols and Workflows
Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Wastewater)
LLE is a robust method for extracting aromatic amines from water samples. The protocol involves adjusting the sample pH to ensure the analyte is in a neutral form, followed by extraction with an immiscible organic solvent.
Experimental Protocol:
-
Sample pH Adjustment: Take a 100 mL aliquot of the aqueous sample in a separatory funnel. Adjust the pH to >11 using 1.0 M Sodium Hydroxide (NaOH) to deprotonate the aniline nitrogen, making it more soluble in organic solvents.
-
Internal Standard Spiking: Spike the sample with the appropriate concentration of 2,6-Diethylaniline-¹⁵N solution.
-
Extraction: Add 50 mL of methylene chloride to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom layer with methylene chloride) contains the analyte.
-
Collection: Drain the organic layer into a clean collection flask.
-
Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh portions of methylene chloride, combining all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile or mobile phase) for GC-MS or LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
SPE provides a cleaner extract compared to LLE and is ideal for complex matrices like plasma and urine. A reversed-phase sorbent (e.g., C18) is commonly used for aromatic amines. For plasma samples, a protein precipitation step is required prior to SPE.
Experimental Protocol:
-
Sample Pre-treatment (for Plasma):
-
To 1 mL of plasma, add 3 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
Sample Pre-treatment (for Urine):
-
Centrifuge the urine sample to remove particulates.
-
Adjust the pH of the supernatant to 6-7 if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[8]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the 2,6-Diethylaniline-¹⁵N from the cartridge using 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the desired volume of mobile phase for LC-MS/MS analysis.
-
Workflow Diagram:
QuEChERS for Solid Matrices (e.g., Soil, Tissue)
The QuEChERS method is highly effective for extracting a wide range of analytes from complex solid matrices.[5] This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.[9][10]
Experimental Protocol:
-
Sample Homogenization:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[9]
-
-
Internal Standard Spiking: Spike the sample with the appropriate concentration of 2,6-Diethylaniline-¹⁵N solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge the d-SPE tube at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted if necessary for GC-MS or LC-MS/MS analysis.
-
Workflow Diagram:
Concluding Remarks
The protocols provided herein offer comprehensive starting points for the extraction of 2,6-Diethylaniline-¹⁵N from diverse and complex matrices. It is essential to note that method optimization will be required for specific sample types and analytical instrumentation. Key parameters for optimization include sample pH, solvent selection, sorbent type (for SPE and QuEChERS), and elution/washing volumes. Proper method validation, including assessment of recovery, matrix effects, precision, and accuracy, should be performed to ensure data quality.
References
- 1. Determination of Aromatic Amines in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for the Analytical Determination of 2,6-Dimethylaniline in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a primary aromatic amine that serves as a key starting material and intermediate in the synthesis of various pharmaceutical active ingredients, including local anesthetics like lidocaine.[1][2] It is also a known metabolite of some of these drugs.[2][3][4] Due to its potential carcinogenicity, monitoring and controlling the levels of 2,6-DMA as an impurity in pharmaceutical products is a critical aspect of quality control to ensure patient safety.[1][2]
These application notes provide detailed methodologies for the detection and quantification of 2,6-dimethylaniline in pharmaceutical formulations. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of 2,6-dimethylaniline, providing a comparative overview to aid in method selection.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Reference(s) |
| HPLC with Amperometric Detection | Pharmaceutical Preparations | 0.8 ng/mL | 1.5 ng/mL | 1 - 450 ng/mL | [5][6][7][8][9] |
| UPLC-UV | Drug Substance | 0.007 µg/mL | 0.02 µg/mL | Not Specified | [10] |
| GC-MS | Urine | 0.025 µg/g | Not Specified | 0.1 - 5 µg/g | [8][11] |
| GC-MS | Milk | 0.20 ppb | Not Specified | 0.5 - 20 ppb | [12] |
| LC-MS/MS | Pork Tissue | 0.30 µg/kg | Not Specified | Not Specified | [1] |
| UHPLC-MS/MS | Minipig Plasma | Not Specified | 200 pg/mL | Not Specified | [13][14] |
Experimental Protocols
Protocol 1: HPLC with Amperometric Detection
This method is highly sensitive for the determination of 2,6-DMA in local anesthetic preparations.[5][6][7][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS, dimensions not specified in the source) is suitable.[8]
-
Mobile Phase: A mixture of Briton-Robinson buffer (pH 7), methanol, and acetonitrile in a ratio of 40:45:15 (v/v/v).[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Detector: Amperometric detector with a glassy carbon electrode.
-
Injection Volume: To be optimized based on system sensitivity.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of 2,6-dimethylaniline reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 to 450 ng/mL).[7]
-
Sample Preparation (for a Lidocaine Formulation):
-
Accurately weigh a portion of the pharmaceutical preparation equivalent to 20 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 50 mL volumetric flask.
-
Add 1 mL of 0.1 M hydrochloric acid and 20 mL of water.
-
Shake until completely dissolved.
-
Dilute to volume with water and mix well.
-
Filter the solution through a suitable filter (e.g., 0.45 µm syringe filter) before injection.
-
3. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of 2,6-dimethylaniline in the sample by comparing its peak response to the calibration curve.
Protocol 2: UPLC with UV Detection
This method is suitable for the separation and quantification of 2,6-DMA and its isomers.[10]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: Acquity UPLC CSH Phenyl-hexyl (100 mm × 2.1 mm, 1.7 µm).[10]
-
Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile in a ratio of 86:14 (v/v).[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: To be optimized.
2. Standard and Sample Preparation:
-
Standard and Sample Diluent: Mobile phase.
-
Standard Preparation: Prepare a stock solution of 2,6-dimethylaniline in the diluent and dilute to a suitable working concentration.
-
Sample Preparation: Dissolve the pharmaceutical sample in the diluent to achieve a concentration within the calibration range. The "grind, extract, and filter" method may be necessary for solid dosage forms.[15]
3. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform injections of the standard and sample solutions.
-
Identify and quantify the 2,6-dimethylaniline peak based on its retention time and UV spectrum compared to the standard.
Protocol 3: GC-MS for Volatile Impurities
This method is ideal for the analysis of volatile and semi-volatile impurities like 2,6-DMA.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: To be optimized (e.g., 250 °C).
-
Oven Temperature Program: A suitable temperature gradient to separate 2,6-DMA from other volatile components. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 2,6-dimethylaniline in a suitable volatile solvent (e.g., methanol or dichloromethane). Prepare working standards by serial dilution.
-
Sample Preparation (General Approach):
-
Disperse or dissolve the pharmaceutical sample in a suitable solvent.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove non-volatile matrix components.[16]
-
Concentrate the extract if necessary.
-
For some applications, headspace analysis can be employed to minimize matrix effects.
-
3. Analysis:
-
Inject the prepared standard and sample extracts into the GC-MS system.
-
Identify 2,6-dimethylaniline based on its retention time and mass spectrum.
-
Quantify using an internal standard or an external calibration curve.
Visualizations
Metabolic Pathway of 2,6-Dimethylaniline
The following diagram illustrates the metabolic formation of 2,6-dimethylaniline from the local anesthetic lidocaine and its subsequent activation to potentially reactive metabolites. The metabolism of 2,6-xylidine is thought to be a key factor in its genotoxicity.[17]
Caption: Metabolic activation pathway of 2,6-dimethylaniline.
Experimental Workflow for Sample Analysis
This diagram outlines the general steps involved from sample receipt to final data analysis for the determination of 2,6-dimethylaniline in a pharmaceutical product.
Caption: General experimental workflow for 2,6-DMA analysis.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key validation parameters as outlined in the ICH guidelines.[5][6][7][18] The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[6]
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Human Metabolome Database: Showing metabocard for 2,6-Dimethylaniline (HMDB0060677) [hmdb.ca]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of ¹⁵N Labeled Compounds in Agricultural Research for Nitrogen Cycle Studies
Introduction
The use of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized agricultural research by providing a powerful tool to trace the movement and transformation of nitrogen (N) within the soil-plant-atmosphere system. As a stable, non-radioactive isotope of nitrogen, ¹⁵N allows researchers to accurately quantify key processes in the nitrogen cycle without the hazards associated with radioactive isotopes.[1] These techniques are instrumental in developing sustainable agricultural practices that optimize nutrient use efficiency and minimize environmental pollution.[1][2] This document provides detailed application notes and protocols for utilizing ¹⁵N labeled compounds to study critical nitrogen cycle processes, including biological nitrogen fixation, nitrogen mineralization and immobilization, nitrification, denitrification, and plant nitrogen uptake.
Core Applications and Methodologies
The versatility of ¹⁵N labeling allows for its application in a wide array of studies within agricultural research. The primary methodologies include the ¹⁵N natural abundance method, the ¹⁵N isotope dilution method, the use of ¹⁵N labeled fertilizers, and the ¹⁵N gas flux method.[3][4] Each of these techniques offers unique insights into different facets of the nitrogen cycle.
Biological Nitrogen Fixation (BNF)
Biological nitrogen fixation is a critical process where atmospheric nitrogen (N₂) is converted into ammonia, a form usable by plants. This is predominantly carried out by symbiotic bacteria in the root nodules of leguminous plants. Quantifying the amount of N derived from the atmosphere (%Ndfa) is essential for assessing the nitrogen contribution of legumes in cropping systems.
The ¹⁵N natural abundance method is a widely used technique to estimate BNF.[5][6][7] This method relies on the small but measurable difference in the natural abundance of ¹⁵N between atmospheric N₂ (δ¹⁵N ≈ 0‰) and soil-derived N (which is typically enriched in ¹⁵N, with δ¹⁵N values often ranging from +2‰ to +10‰).[8] Plants that fix atmospheric N₂ will have a δ¹⁵N value closer to that of the atmosphere, while non-fixing plants will reflect the δ¹⁵N of the soil. By comparing the δ¹⁵N of a N₂-fixing legume to that of a non-fixing reference plant growing in the same soil, the proportion of nitrogen derived from fixation can be calculated.[5][6]
1. Materials and Equipment:
-
Field plots with the legume of interest and a suitable non-N₂-fixing reference plant (e.g., a cereal or non-nodulating isoline of the legume).
-
Plant sample collection tools (shears, paper bags).
-
Drying oven.
-
Grinder or mill for plant material.
-
Isotope Ratio Mass Spectrometer (IRMS) coupled to an Elemental Analyzer (EA).
2. Procedure:
- Site Selection and Experimental Design: Select a field site where both the N₂-fixing legume and the non-fixing reference plant are grown under identical soil and environmental conditions. The reference plant should have a similar rooting depth and N uptake pattern as the legume.
- Plant Sampling: At the desired growth stage (e.g., peak biomass or physiological maturity), collect above-ground biomass from both the legume and reference plants.[6] Collect multiple replicate samples from different locations within the plot to account for spatial variability.
- Sample Preparation:
- Dry the plant samples in an oven at 60-70°C to a constant weight.[9]
- Grind the dried plant material to a fine, homogeneous powder using a ball mill or a similar grinder.[9]
- Isotopic Analysis:
- Accurately weigh a subsample (typically 1-5 mg) of the ground plant material into a tin capsule.
- Analyze the samples for total N concentration and ¹⁵N abundance (δ¹⁵N) using an EA-IRMS.
3. Data Analysis: Calculate the percentage of nitrogen derived from the atmosphere (%Ndfa) using the following equation:
Gross Nitrogen Mineralization and Immobilization
Gross N mineralization is the microbial conversion of organic N to ammonium (NH₄⁺), while gross N immobilization is the microbial uptake of inorganic N (NH₄⁺ and NO₃⁻) and its conversion into organic forms. These two processes occur simultaneously and are central to soil N availability.
The ¹⁵N isotope dilution method is the only technique that can simultaneously measure the gross rates of N mineralization and immobilization.[1] The principle involves adding a known amount of ¹⁵N-labeled inorganic N (e.g., (¹⁵NH₄)₂SO₄) to a soil sample and then measuring the change in the ¹⁵N enrichment of the inorganic N pool over a short incubation period. The dilution of the ¹⁵N label is caused by the mineralization of unlabeled (¹⁴N) organic matter, allowing for the calculation of the gross mineralization rate. The disappearance of the ¹⁵N tracer from the inorganic pool is used to calculate the gross immobilization rate.
1. Materials and Equipment:
-
Fresh soil samples.
-
¹⁵N-labeled ammonium salt solution (e.g., (¹⁵NH₄)₂SO₄ with a known ¹⁵N enrichment, typically 99 atom %).
-
Incubation containers (e.g., flasks or microcosms).
-
2 M KCl solution for extraction.
-
Shaker.
-
Filtration apparatus.
-
Apparatus for NH₄⁺ and NO₃⁻ analysis (e.g., colorimetric autoanalyzer or diffusion/distillation followed by titration).
-
Isotope Ratio Mass Spectrometer (IRMS).
2. Procedure:
- Soil Sampling and Preparation: Collect fresh soil samples from the field. Sieve the soil to remove large roots and stones. Pre-incubate the soil at a constant temperature and moisture content for a few days to allow microbial activity to stabilize.
- ¹⁵N Labeling:
- To a known weight of soil (e.g., 20 g dry weight equivalent), add a small volume of the ¹⁵N-labeled ammonium solution to uniformly label the soil NH₄⁺ pool.
- Prepare two sets of samples for each soil: one for immediate extraction (t₀) and another for extraction after a short incubation period (t₁), typically 24 hours.
- Incubation: Incubate the t₁ samples at a controlled temperature. The incubation period should be short enough to minimize the remineralization of the immobilized ¹⁵N.
- Extraction:
- At t₀ and t₁, extract the inorganic N from the soil samples by adding 2 M KCl solution and shaking for 1 hour.
- Filter the soil slurry to obtain a clear extract.
- Chemical and Isotopic Analysis:
- Analyze the KCl extracts for NH₄⁺ and NO₃⁻ concentrations.
- Prepare the samples for ¹⁵N analysis. This may involve diffusion of NH₄⁺ onto acidified filter discs or distillation.
- Determine the ¹⁵N enrichment of the NH₄⁺ pool using an IRMS.
3. Data Analysis: Calculate the gross N mineralization (M) and immobilization (I) rates using the equations derived from Kirkham and Bartholomew (1954):
Denitrification
Denitrification is the microbial reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) to gaseous forms of nitrogen, primarily nitrous oxide (N₂O) and dinitrogen (N₂). This process is a major pathway of N loss from agricultural soils and contributes to greenhouse gas emissions.
The ¹⁵N gas flux method is a direct and powerful technique for quantifying denitrification rates.[10][11][12] It involves applying a ¹⁵N-labeled nitrate or nitrite tracer to the soil and measuring the subsequent evolution of ¹⁵N-labeled N₂O and N₂. This method allows for the differentiation of N₂ produced via denitrification from the large atmospheric N₂ background.
1. Materials and Equipment:
-
Intact soil cores or field microplots.
-
¹⁵N-labeled nitrate solution (e.g., K¹⁵NO₃ with high ¹⁵N enrichment).
-
Gas-tight chambers or enclosures.
-
Syringes for gas sampling.
-
Gas chromatograph (GC) for N₂O concentration analysis.
-
Isotope Ratio Mass Spectrometer (IRMS) for ¹⁵N analysis of N₂ and N₂O.
2. Procedure:
- Experimental Setup:
- In the field, install closed-bottom cylinders into the soil to a specific depth to confine the labeled soil volume.
- For laboratory studies, use intact soil cores placed in gas-tight incubation vessels.
- ¹⁵N Labeling: Apply the ¹⁵N-labeled nitrate solution evenly to the soil surface within the chamber or core.
- Chamber Closure and Gas Sampling:
- Immediately after labeling, seal the chambers.
- Collect gas samples from the chamber headspace at several time points (e.g., 0, 1, 2, and 4 hours) using a syringe.
- Gas Analysis:
- Analyze the gas samples for N₂O concentration using a GC.
- Determine the isotopic composition (¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N) of N₂ and N₂O using an IRMS.
3. Data Analysis: The fluxes of N₂ and N₂O from denitrification are calculated based on the rate of increase of ¹⁵N in the N₂ and N₂O pools in the chamber headspace over time. The equations for calculating the fluxes can be complex and depend on the specific model used (e.g., the Arah model or the Mulvaney & Boast model).[13] A simplified approach involves measuring the production of ²⁹N₂ and ³⁰N₂ to calculate the total N₂ flux.
Plant Nitrogen Uptake and Fertilizer Use Efficiency
Understanding how much of the applied fertilizer N is taken up by the crop is crucial for optimizing fertilizer management practices and improving nitrogen use efficiency (NUE).
The use of ¹⁵N-labeled fertilizers is the most direct and accurate method to determine the fate of applied fertilizer N in the soil-plant system.[14] By applying a fertilizer with a known ¹⁵N enrichment, it is possible to distinguish the N derived from the fertilizer (Ndff) from the N derived from the soil (Ndfs) in the plant tissues.
1. Materials and Equipment:
-
Field microplots or pots.
-
¹⁵N-labeled fertilizer (e.g., ¹⁵N-urea, (¹⁵NH₄)₂SO₄, or K¹⁵NO₃) with a known ¹⁵N enrichment.
-
Fertilizer application equipment.
-
Plant sampling and processing equipment as described for the BNF protocol.
-
Isotope Ratio Mass Spectrometer (IRMS).
2. Procedure:
- Experimental Design: Establish experimental plots and apply the ¹⁵N-labeled fertilizer at the desired rate and timing. Include a control plot with no N fertilizer and a plot with unlabeled fertilizer at the same rate to determine the natural ¹⁵N abundance.
- Plant Sampling: At harvest, collect the above-ground biomass (and roots if desired) from a defined area within each plot. Separate the plant material into different components (e.g., grain, straw, roots).
- Sample Preparation and Analysis: Dry, weigh, and grind the plant samples as previously described. Analyze the samples for total N concentration and ¹⁵N enrichment using an EA-IRMS.
3. Data Analysis:
- Nitrogen derived from fertilizer (%Ndff): %Ndff = (atom % ¹⁵N excess in plant / atom % ¹⁵N excess in fertilizer) * 100
Data Presentation
Quantitative Data Summary Tables
The following tables summarize typical quantitative data obtained from studies using ¹⁵N labeled compounds in agricultural research.
Table 1: Nitrogen Fertilizer Recovery Efficiency in Wheat and Maize
| Crop | Fertilizer Type | Application Rate (kg N/ha) | Tillage System | N Recovery Efficiency (%) | Reference |
| Winter Wheat | Urea | 149 | No-Till | 30.6 | [15] |
| Winter Wheat | Urea | 149 | Conventional Till | 16.5 | [15] |
| Spring Wheat | Ammonium Nitrate | 120 | - | 35-45 | [16] |
| Maize | Urea | 250 | Maize-Cover Crop | 40 | [9] |
| Maize | Urea | 400 | Maize-Fallow | 28 | [9] |
| Maize | NPK 15-15-15 | 175 | - | 25-40 | [17] |
Table 2: Gross Nitrogen Mineralization and Denitrification Rates in Agricultural Soils
| Soil Type | Land Use | Method | Gross N Mineralization (mg N/kg/day) | Denitrification Rate (µg N/m²/h) | Reference |
| Silt Loam | Arable | ¹⁵N Isotope Dilution | 1.5 - 5.0 | - | [18] |
| Sandy Loam | Grassland | ¹⁵N Isotope Dilution | 2.0 - 8.0 | - | [14] |
| Paddy Soil | Rice Cultivation | ¹⁵N Gas Flux | - | 24,630 (N₂) | |
| Peatland | Natural | ¹⁵N Gas Flux | - | 4 - 20 | [4] |
Table 3: Percentage of Nitrogen Derived from the Atmosphere (%Ndfa) in Legumes
| Legume Species | Reference Plant | Growth Condition | %Ndfa | Reference |
| Faba Bean | Wheat | Field | 50 - 80 | [5] |
| Peanut | Cenchrus | Field | 49 - 58 | [6] |
| Velvet Bean | Cenchrus | Field | 68 - 73 | [6] |
| Subterranean Clover | Ryegrass | Field | 91 | [7] |
| Acacia cyanophylla | Non-N₂-fixing tree | Field (Arid) | High (δ¹⁵N ≈ -1.37‰) |
Visualizations
Diagrams of Key Processes and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the nitrogen cycle and the experimental workflows described in this document.
Caption: Figure 1: The Agricultural Nitrogen Cycle.
Caption: Figure 2: Workflow for ¹⁵N Isotope Dilution Method.
Caption: Figure 3: Workflow for ¹⁵N Labeled Fertilizer Study.
Conclusion
The use of ¹⁵N labeled compounds is an indispensable tool in modern agricultural research, providing detailed and quantitative insights into the complex dynamics of the nitrogen cycle. The methodologies outlined in these application notes enable researchers to trace the fate of nitrogen from various sources, quantify key transformation processes, and assess the efficiency of nitrogen use in different cropping systems. By applying these robust techniques, scientists can develop and validate more sustainable agricultural practices that enhance crop productivity while minimizing the environmental footprint of nitrogen use.
References
- 1. Towards enhanced sensitivity of the 15N gas flux method for quantifying denitrification in soil - NERC Open Research Archive [nora.nerc.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aciar.gov.au [aciar.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitrogen Recoveries and Nitrogen Use Efficiencies of Organic Fertilizers with Different C/N Ratios in Maize Cultivation with Low-Fertile Soil by 15N Method | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Denitrification contributes to N2O emission in paddy soils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BG - Application of the 15N gas-flux method for measuring in situ N2 and N2O fluxes due to denitrification in natural and semi-natural terrestrial ecosystems and comparison with the acetylene inhibition technique [bg.copernicus.org]
- 18. researchgate.net [researchgate.net]
Application of Stable Isotope-Labeled Compounds in Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[] By replacing atoms in a compound with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the movement and transformation of these labeled compounds through metabolic pathways.[][2] This approach offers a dynamic view of metabolism that is not achievable with traditional methods that only measure metabolite concentrations.[3] The use of stable isotopes provides a significant safety advantage over radioactive isotopes, making them suitable for use in human clinical studies.[4][5] Coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, stable isotope labeling has become an indispensable tool in various fields, including basic research, drug discovery and development, and clinical diagnostics.[6][7]
This document provides detailed application notes and protocols for the use of stable isotope-labeled compounds in three key areas of metabolism research: Metabolic Flux Analysis, Quantitative Proteomics, and Drug Metabolism and Pharmacokinetics (DMPK).
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[8] By introducing a stable isotope-labeled substrate (e.g., ¹³C-glucose, ¹³C-glutamine) into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites.[6][9] The resulting labeling patterns in these metabolites are measured by MS or NMR, and this information is used to calculate the intracellular metabolic fluxes.[3][8] MFA provides valuable insights into how cells reprogram their metabolism in response to genetic or environmental changes, such as in cancer or during drug treatment.[4][10]
Key Applications of MFA:
-
Identifying and quantifying the contributions of different pathways to the production of a specific metabolite.[8]
-
Studying the effects of disease or drug treatment on cellular metabolism.[11]
-
Metabolic engineering to optimize the production of desired compounds in microorganisms.[11]
-
Investigating in vivo metabolism in whole animals and human patients.[4][6]
Quantitative Data from MFA Studies
The following table summarizes representative quantitative data that can be obtained from MFA experiments.
| Labeled Substrate | Biological System | Key Finding | Flux Parameter | Value | Reference |
| [U-¹³C]-Glucose | Cancer Cell Line | Increased contribution of glycolysis to TCA cycle | Pyruvate Dehydrogenase (PDH) Flux | 1.5-fold increase vs. control | [9] |
| [U-¹³C]-Glutamine | Non-small cell lung cancer | Glutamine is a major anaplerotic substrate | Glutamine contribution to TCA cycle | ~60% | [4] |
| [1,2-¹³C]-Glucose | Prokaryotic metabolic network | Determination of pentose phosphate pathway activity | Pentose Phosphate Pathway (PPP) Flux | 25% of glucose uptake | [9] |
Experimental Protocol: ¹³C-Metabolic Flux Analysis in Cultured Cells
This protocol outlines the key steps for a typical ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.[2]
1. Cell Culture and Labeling: a. Culture cells in a defined medium with a known glucose concentration. b. Once cells reach the desired confluency (typically mid-exponential phase), replace the standard medium with a medium containing the ¹³C-labeled glucose (e.g., [U-¹³C]-glucose) at the same concentration.[2] c. Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time will vary depending on the cell type and metabolic rates.
2. Metabolite Extraction: a. Quench metabolic activity rapidly by aspirating the medium and washing the cells with ice-cold saline. b. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.[12] c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed to pellet cell debris.[12] e. Collect the supernatant containing the extracted metabolites.
3. LC-MS Analysis: a. Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.[13] b. Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC). c. Detect the mass isotopologue distributions of the metabolites of interest using a high-resolution mass spectrometer.
4. Data Analysis and Flux Calculation: a. Correct the raw mass spectrometry data for the natural abundance of stable isotopes. b. Use a computational model of the relevant metabolic network to fit the measured isotopologue distributions and calculate the metabolic fluxes.
Experimental Workflow for ¹³C-MFA
Caption: Workflow for a typical ¹³C-Metabolic Flux Analysis experiment.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for accurate protein quantification by mass spectrometry.[14] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids (e.g., "light" ¹²C, ¹⁴N-arginine and lysine versus "heavy" ¹³C, ¹⁵N-arginine and lysine).[15] Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of one cell population.[16] The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed at a 1:1 ratio.[14] The relative abundance of proteins between the two samples is then determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.[16]
Key Applications of SILAC:
-
Quantitative analysis of global protein expression changes in response to drug treatment or other stimuli.[14]
-
Identification and quantification of protein-protein interactions.[14]
-
Studying changes in post-translational modifications, such as phosphorylation and methylation.[15]
-
Analysis of secreted proteins (the secretome).[14]
Quantitative Data from SILAC Studies
The following table presents example quantitative data that can be generated from SILAC experiments.
| Experimental Condition | Protein | Fold Change (Heavy/Light) | Biological Significance | Reference |
| Muscle Cell Differentiation | Pyruvate Kinase M2 | +2.5 | Upregulation of glycolysis | [17] |
| Drug Treatment | Apoptotic Protein X | +3.0 | Induction of apoptosis | [14] |
| Cytokine Stimulation | Signaling Protein Y | -2.0 | Downregulation of a signaling pathway | [15] |
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment.[16][18]
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal isotopic abundance amino acids (e.g., L-arginine and L-lysine). b. The other population is grown in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). c. Grow the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[16]
2. Experimental Treatment and Sample Pooling: a. Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells). b. Harvest the cells and mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
3. Protein Extraction and Digestion: a. Lyse the combined cell pellet and extract the total protein. b. Digest the protein mixture into peptides using a protease, typically trypsin.[14]
4. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The "light" and "heavy" peptide pairs will co-elute from the chromatography column but will be distinguishable by their mass difference in the mass spectrometer.[19]
5. Data Analysis: a. Identify the peptides and proteins using a database search algorithm. b. Quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
SILAC Experimental Workflow
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Stable isotope-labeled compounds are widely used in drug metabolism and pharmacokinetics (DMPK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[7][20] Incorporating stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a drug molecule can help in elucidating metabolic pathways and identifying metabolites.[7][21]
One common approach involves administering a mixture of the unlabeled and stable isotope-labeled drug to animals or humans.[21] The unique isotopic signature of the labeled compound and its metabolites allows for their easy detection and differentiation from endogenous molecules in complex biological matrices like plasma and urine.[22]
Deuterium-labeled drugs, in particular, have gained significant attention.[23] The replacement of hydrogen with deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, which can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[24][25][]
Key Applications in DMPK:
-
Elucidation of metabolic pathways and structure of metabolites.[7][21]
-
Quantification of drug and metabolite concentrations in biological fluids.[]
-
Assessment of bioavailability and bioequivalence.[]
-
Investigation of drug-drug interactions.[]
-
Development of "soft drugs" with improved metabolic stability and safety profiles through deuteration.[27][28]
Quantitative Data from DMPK Studies with Stable Isotopes
The following table provides examples of quantitative data obtained from DMPK studies using stable isotope-labeled compounds.
| Labeled Compound | Study Type | Pharmacokinetic Parameter | Value | Implication | Reference |
| Deuterated Drug X | Pharmacokinetics | Half-life (t₁/₂) | 1.5-fold longer than non-deuterated | Reduced dosing frequency | [27][28] |
| ¹³C-Labeled Drug Y | Metabolite Identification | Metabolite M1 concentration | 20% of parent drug | Major metabolic pathway identified | [21] |
| Deuterated Drug Z | Safety Assessment | Formation of toxic metabolite | Reduced by 50% | Improved safety profile | [23] |
Experimental Protocol: Metabolite Identification using a Mixture of Labeled and Unlabeled Drug
This protocol describes a general method for identifying drug metabolites using a 1:1 mixture of the unlabeled and stable isotope-labeled drug.[21]
1. Dosing: a. Prepare a dosing solution containing a 1:1 (w/w) mixture of the unlabeled and stable isotope-labeled (e.g., ¹³C₄-labeled) drug candidate. b. Administer the mixture to the test system (e.g., in vitro liver microsomes, or in vivo in an animal model).
2. Sample Collection: a. Collect biological samples (e.g., plasma, urine, feces) at various time points after dosing.
3. Sample Preparation: a. Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. b. Concentrate the extracts and reconstitute them in a solvent compatible with LC-MS analysis.[29]
4. LC-MS/MS Analysis: a. Analyze the extracts by LC-MS/MS. b. In the mass spectrum, the parent drug and its metabolites will appear as characteristic doublets, with a mass difference corresponding to the number of isotopic labels. This doublet signature makes it easy to distinguish drug-related components from the background matrix.
5. Data Analysis and Structure Elucidation: a. Identify all the ion pairs that exhibit the expected mass shift. b. Use the fragmentation patterns from the MS/MS spectra to elucidate the structures of the potential metabolites.
Logical Relationship in Metabolite Identification
Caption: Logical workflow for metabolite identification using stable isotopes.
References
- 2. benchchem.com [benchchem.com]
- 3. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Metabolite extraction and metabolomics analysis by LC-MS [bio-protocol.org]
- 13. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 14. chempep.com [chempep.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 19. Proteomics â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 23. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. symeres.com [symeres.com]
- 25. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmaffiliates.com [pharmaffiliates.com]
- 28. Deuterated drug - Wikipedia [en.wikipedia.org]
- 29. biologie.uni-koeln.de [biologie.uni-koeln.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 2,6-Diethylaniline-15N Detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for the detection of 2,6-Diethylaniline-15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the precursor and product ions for 2,6-Diethylaniline and this compound?
The precursor ion for 2,6-Diethylaniline is typically the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 150.2. For this compound, the [M+H]⁺ ion has an m/z of 151.2. The product ions are generated by fragmentation of the precursor ion in the collision cell. Common product ions for 2,6-Diethylaniline can be predicted based on its structure and may include fragments resulting from the loss of ethyl groups or other characteristic cleavages. It is crucial to experimentally determine the optimal product ions for your specific instrument and conditions.
Q2: Which ionization technique is most suitable for this compound analysis?
Electrospray ionization (ESI) in positive ion mode is a commonly used and effective technique for the analysis of aromatic amines like 2,6-Diethylaniline.[1]
Q3: How do I choose the right stable isotope labeling strategy?
For quantitative analysis using an internal standard, 15N labeling of 2,6-Diethylaniline is a good choice as it provides a mass shift of +1, which is generally sufficient to distinguish it from the unlabeled analyte. Using a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative LC-MS assays to correct for variability in sample preparation and instrument response.[2][3]
Q4: What are the key instrument parameters to optimize for this compound detection?
The most critical parameters to optimize for Multiple Reaction Monitoring (MRM) experiments are the collision energy (CE) and declustering potential (DP) or cone voltage (CV).[4] Other important parameters include nebulizer gas flow, ion source gas temperature, and capillary voltage.
Q5: How can I troubleshoot a poor signal from my this compound internal standard?
A weak or absent signal from your SIL internal standard can be due to several factors, including improper storage, dilution errors, degradation, or non-optimal instrument settings.[2] It is important to verify the chemical purity and concentration of your internal standard stock solution.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Signal
Symptoms: Inconsistent peak areas for this compound across a sample batch.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure accurate and consistent pipetting of the internal standard into each sample. Use calibrated pipettes.
-
Incomplete Extraction: Optimize the extraction procedure to ensure consistent recovery of the analyte and internal standard.
-
Variable Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard. While a SIL internal standard should co-elute and experience similar matrix effects as the analyte, significant variations in the matrix between samples can still lead to variability. Consider additional sample cleanup steps like solid-phase extraction (SPE).
-
-
LC System Issues:
-
Inconsistent Injection Volume: Check the autosampler for air bubbles and ensure the injection volume is consistent.
-
Carryover: Inject a blank sample after a high-concentration sample to check for carryover. Optimize the needle wash procedure if necessary.
-
-
Mass Spectrometer Instability:
-
Dirty Ion Source: A contaminated ion source can lead to unstable ionization. Clean the ion source according to the manufacturer's recommendations.
-
Fluctuating Gas Flows or Temperatures: Ensure that the nebulizer and auxiliary gas flows, as well as the source temperature, are stable.
-
Issue 2: No or Low Signal for this compound
Symptoms: The peak for the this compound internal standard is not observed or is very weak.
Possible Causes & Solutions:
-
Internal Standard Preparation:
-
Incorrect Concentration: Double-check the calculations and dilutions used to prepare the internal standard working solution.
-
Degradation: Ensure the internal standard is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.[2] Prepare fresh working solutions regularly.
-
-
Mass Spectrometer Settings:
-
Incorrect MRM Transition: Verify that the correct precursor and product ion m/z values are entered in the acquisition method.
-
Suboptimal Collision Energy: The collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform a collision energy optimization experiment.
-
Ion Source Parameters: Optimize ion source parameters such as capillary voltage, nebulizer pressure, and gas temperature.
-
Issue 3: Isotopic Contribution or Cross-Talk
Symptoms: The signal for the unlabeled analyte (2,6-Diethylaniline) is observed in a sample containing only the 15N-labeled internal standard, or vice versa.
Possible Causes & Solutions:
-
Isotopic Purity of the Internal Standard:
-
The this compound internal standard may contain a small percentage of the unlabeled compound. Assess the isotopic purity by acquiring a full scan mass spectrum of the internal standard solution.[2]
-
-
In-Source Fragmentation:
-
Fragmentation of the analyte or internal standard in the ion source can lead to ions with m/z values that overlap with the other species. This is less common with a +1 mass difference from 15N labeling compared to deuterated standards.[2]
-
-
High Analyte Concentration:
-
At very high concentrations of the analyte, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal at the m/z of the internal standard. This is known as isotopic crosstalk.
-
Experimental Protocols
Protocol 1: Optimization of MRM Parameters
This protocol describes a general procedure for optimizing the collision energy (CE) and declustering potential (DP) or cone voltage (CV) for 2,6-Diethylaniline and its 15N-labeled internal standard.
Methodology:
-
Prepare a standard solution of 2,6-Diethylaniline and this compound (e.g., 1 µg/mL in methanol).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
In the instrument control software, set up a method to monitor the precursor ions for both compounds (m/z 150.2 and 151.2).
-
Perform a product ion scan to identify the most abundant and stable product ions for each precursor.
-
Select the most intense product ions for MRM analysis. It is recommended to monitor at least two transitions per compound for confirmation.
-
Create a new method to optimize the collision energy for each MRM transition. Ramp the collision energy over a range (e.g., 5 to 50 eV in 2 eV steps) and record the signal intensity for each step.
-
Plot the signal intensity as a function of collision energy to determine the optimal CE value that gives the maximum signal.
-
Similarly, optimize the declustering potential or cone voltage by ramping the voltage over a suitable range and monitoring the signal intensity of the precursor ion.
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Urine)
This protocol provides a general procedure for the extraction of 2,6-Diethylaniline from a urine sample.[1]
Methodology:
-
To a 2 mL urine sample, add a known amount of this compound internal standard solution.
-
For deconjugation of metabolites, perform alkaline hydrolysis by adding 10 M NaOH and incubating at 95°C.[1]
-
After cooling, perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl-tert-butyl ether (MTBE).[1]
-
Vortex the sample and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide example LC-MS/MS parameters for the analysis of aromatic amines, which can be used as a starting point for optimizing the detection of 2,6-Diethylaniline and this compound.
Table 1: Example LC Parameters for Aromatic Amine Analysis
| Parameter | Value |
| Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. The exact gradient should be optimized for separation. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Example MS Parameters for Aromatic Amine Analysis (Positive ESI)
| Parameter | Value Range |
| Capillary Voltage | 3000 - 4500 V |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Fragmentor Voltage | 100 - 150 V |
Table 3: Theoretical MRM Transitions for 2,6-Diethylaniline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example | Collision Energy (eV) - Starting Point |
| 2,6-Diethylaniline | 150.2 | 132.2 (Loss of H₂O from ethyl group rearrangement) | 15 - 25 |
| 2,6-Diethylaniline | 150.2 | 120.1 (Loss of C₂H₄) | 20 - 30 |
| This compound | 151.2 | 133.2 (Loss of H₂O from ethyl group rearrangement) | 15 - 25 |
| This compound | 151.2 | 121.1 (Loss of C₂H₄) | 20 - 30 |
Note: The product ions and collision energies are illustrative and must be experimentally optimized for your specific instrument.
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of 2,6-Diethylaniline using a 15N-labeled internal standard.
Caption: A logical troubleshooting workflow for addressing issues of poor or no signal in the mass spectrometric detection of this compound.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with 2,6-Diethylaniline-¹⁵N in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Diethylaniline-¹⁵N as an internal standard to overcome matrix effects in the quantitative analysis of biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,6-Diethylaniline-¹⁵N in bioanalysis?
A: 2,6-Diethylaniline-¹⁵N serves as a stable isotope-labeled internal standard (SIL-IS).[1] Its primary role is to compensate for variability during sample preparation and to correct for matrix effects during LC-MS/MS analysis.[2] Because it has nearly identical physicochemical properties to the unlabeled analyte, it is expected to experience similar extraction recovery and ionization suppression or enhancement, thus enabling more accurate and precise quantification of the target analyte.[3][4]
Q2: Why is a ¹⁵N-labeled internal standard like 2,6-Diethylaniline-¹⁵N often preferred over a deuterated (²H) standard?
A: ¹⁵N-labeled internal standards are often preferred because they are less likely to exhibit chromatographic separation from the native analyte, a phenomenon known as the "isotope effect" that can occur with deuterium-labeled standards.[4] Co-elution of the analyte and the internal standard is critical for effective compensation of matrix effects, as different retention times can lead to exposure to different matrix components and thus differential ion suppression or enhancement.[3]
Q3: What are matrix effects and how do they impact LC-MS/MS bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][6] In bioanalysis, common sources of matrix effects include phospholipids, salts, and metabolites present in plasma, urine, or tissue extracts.[7]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[8][9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[9]
Q5: When should the 2,6-Diethylaniline-¹⁵N internal standard be added to my samples?
A: For most applications, the internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (pre-extraction spiking).[4] This ensures that the internal standard compensates for any variability or loss of the analyte during the entire sample preparation process, including extraction, evaporation, and reconstitution.[4]
Troubleshooting Guide
Issue 1: High variability in the internal standard (2,6-Diethylaniline-¹⁵N) peak area across a batch of samples.
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the internal standard or inconsistent extraction efficiencies.
-
Troubleshooting Steps:
-
Review the sample preparation protocol for any potential sources of error.
-
Ensure that pipettes are properly calibrated and that the internal standard working solution is homogeneous.
-
Investigate the extraction procedure for consistency. For example, in a liquid-liquid extraction, ensure complete and consistent phase separation. In a solid-phase extraction, check for uniform flow rates and complete elution.
-
Issue 2: Poor accuracy and precision in quality control (QC) samples despite using an internal standard.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effect. This can happen if the analyte and internal standard do not co-elute perfectly or if the matrix effect is highly variable between different lots of biological matrix.[8]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and 2,6-Diethylaniline-¹⁵N to confirm that their peak shapes and retention times are identical. If there is a slight separation, chromatographic conditions may need to be re-optimized.
-
Evaluate Matrix Factor in Different Lots: Perform the post-extraction spike experiment using at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.[8] If the matrix effect is highly variable, a more robust sample cleanup method may be necessary.
-
Optimize Sample Preparation: Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering matrix components.[8][10]
-
Issue 3: The analyte-to-internal standard peak area ratio is inconsistent for replicate injections of the same sample.
-
Possible Cause: This could indicate an issue with the autosampler, injector, or the stability of the extracted sample.
-
Troubleshooting Steps:
-
Check Autosampler Performance: Run a series of injections from the same vial to check for reproducibility. Ensure there are no air bubbles in the syringe or sample loop.
-
Evaluate Sample Stability: Assess the stability of the analyte and internal standard in the reconstitution solvent over the expected duration of the analytical run. Degradation of either the analyte or the internal standard can lead to inconsistent ratios.
-
Inspect for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the injector wash procedure.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes how to quantitatively determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 2,6-Diethylaniline-¹⁵N into the final reconstitution solvent at two concentration levels (e.g., low and high QC concentrations).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step and just before analysis, spike the analyte and 2,6-Diethylaniline-¹⁵N into the extracted matrix at the same concentrations as Set A.
-
Set C (Extracted Samples): Spike the analyte and 2,6-Diethylaniline-¹⁵N into the biological matrix before the extraction process (these are your standard QC samples).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
-
Calculate Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of 2,6-Diethylaniline-¹⁵N)
-
This value should be close to 1 for effective compensation.
-
Quantitative Data Summary
The following table provides a hypothetical example of data from a matrix effect assessment experiment.
| Sample Set | Analyte Peak Area (Low QC) | IS Peak Area (Low QC) | Analyte Peak Area (High QC) | IS Peak Area (High QC) |
| Set A (Neat) | 150,000 | 200,000 | 1,500,000 | 210,000 |
| Set B (Post-Spike) | 90,000 | 120,000 | 950,000 | 130,000 |
| Matrix Factor | 0.60 | 0.60 | 0.63 | 0.62 |
| IS-Normalized MF | 1.00 | 1.02 |
Interpretation: In this example, there is significant ion suppression (Matrix Factor ≈ 0.6), but since the IS-Normalized Matrix Factor is close to 1, the 2,6-Diethylaniline-¹⁵N is effectively compensating for the matrix effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
troubleshooting poor recovery of SIL internal standards during sample extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor recovery of stable isotope-labeled (SIL) internal standards (IS) during sample extraction. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor SIL internal standard recovery?
Poor recovery of SIL internal standards can stem from several factors throughout the analytical workflow. These can be broadly categorized into three main areas:
-
Sample Preparation and Extraction Inefficiency: This is a common culprit, where the internal standard is lost during sample processing steps. This can be due to suboptimal extraction conditions such as incorrect solvent choice or pH, incomplete elution from a solid-phase extraction (SPE) cartridge, or poor phase separation in liquid-liquid extraction (LLE).[1][2] In protein precipitation (PPT), the IS can be lost by co-precipitation with the protein pellet.
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, metabolites in biological fluids) can interfere with the ionization of the SIL internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[2][3][4] This interference can result in what appears to be low recovery.
-
Instrumental Issues: Problems with the analytical instrument, such as autosampler injection variability, carryover from previous high-concentration samples, or a dirty ion source, can lead to inconsistent and seemingly poor IS recovery.[1][2][4]
Q2: How can I distinguish between extraction inefficiency and matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between loss of the internal standard during the extraction process and signal suppression or enhancement caused by the sample matrix.[2]
Q3: My SIL internal standard recovery is inconsistent across a batch of samples. What could be the cause?
Inconsistent recovery across a batch often points to variability in the sample preparation process or instrumental performance. Key causes include:
-
Human Errors: Inconsistent pipetting of the internal standard, variations in mixing or incubation times, or errors during dilution can lead to sporadic recovery.[4]
-
Instrumental Variability: Issues like inconsistent injection volumes from the autosampler or carryover can affect individual samples differently within a batch.[1][4]
-
Matrix Differences: If the samples have significantly different matrix compositions, the extent of matrix effects can vary from sample to sample, leading to inconsistent IS response.[4]
Troubleshooting Guides
Issue 1: Consistently Low SIL Internal Standard Recovery
Question: My SIL internal standard shows consistently low recovery in all my samples, standards, and quality controls. What steps should I take to troubleshoot this?
Answer: Consistently low recovery suggests a systematic issue with your methodology. Follow these steps to diagnose and resolve the problem:
Step 1: Verify the Integrity of the SIL Internal Standard Solution.
-
Check Storage Conditions: Ensure the SIL internal standard has been stored according to the manufacturer's recommendations (e.g., temperature, light protection).[1] Improper storage can lead to degradation.
-
Assess Purity: If possible, verify the purity of the SIL internal standard, as impurities can affect its stability and response.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your internal standard to rule out degradation of diluted stocks.[1]
Step 2: Evaluate the Sample Extraction Procedure.
The choice of extraction technique significantly impacts recovery. Below are troubleshooting tips for common methods:
-
Protein Precipitation (PPT):
-
Solvent Choice: The type and volume of organic solvent (e.g., acetonitrile, methanol) are critical.[5] A 3:1 ratio of solvent to sample is typical, but may need optimization.[6]
-
Mixing and Incubation: Ensure thorough vortexing and adequate incubation time to achieve complete protein precipitation.[5]
-
Analyte Adsorption: The SIL IS may adsorb to the precipitated protein. Experiment with different precipitation solvents or pH adjustments to minimize this.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of SPE sorbent (e.g., C18, mixed-mode) is crucial and should be based on the physicochemical properties of your analyte and internal standard.[7]
-
Method Optimization: Systematically optimize each step of the SPE protocol: conditioning, sample loading, washing, and elution.[8] Insufficient elution volume or an inappropriate elution solvent are common causes of low recovery.[1]
-
Flow Rate and Soak Steps: Controlling the flow rate during sample loading and elution can improve interaction with the sorbent and subsequent recovery.[9] Adding a "soak" step, where the solvent sits on the sorbent for a short period, can also enhance elution.[7][9]
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent and pH: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of the internal standard into the organic phase. Experiment with different solvents and pH values.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of the organic phase containing the analyte and IS.
-
Emulsion Formation: Emulsions at the interface can trap the analyte and IS, leading to poor recovery. Various techniques, such as centrifugation or the addition of salt, can be used to break emulsions.
-
Step 3: Investigate Potential for Matrix Effects.
Even with a SIL internal standard, significant matrix effects can lead to a perceived low recovery. A post-extraction spike experiment, as detailed in the "Experimental Protocols" section, can help quantify the extent of signal suppression or enhancement.
Issue 2: SIL Internal Standard Recovery is High in Standards but Low in Samples
Question: The recovery of my SIL internal standard is acceptable in my calibration standards prepared in a clean solvent, but it drops significantly when I analyze my study samples. What is the likely cause?
Answer: This scenario strongly suggests that components in the sample matrix are interfering with the analysis, a phenomenon known as matrix effects .[2][4] The matrix can either suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to a lower or higher signal, respectively, compared to the clean standards.
To address this, consider the following:
-
Improve Sample Cleanup: Switch from a general method like protein precipitation to a more selective technique like SPE or LLE to remove more of the interfering matrix components.[4]
-
Optimize Chromatography: Improve the chromatographic separation to resolve the internal standard from the co-eluting matrix components that are causing the ion suppression or enhancement.[4]
-
Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components to a level where they no longer have a significant impact.[4]
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples. This helps to ensure that the internal standard is subjected to the same matrix effects in both the standards and the samples.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Differentiate Extraction Inefficiency from Matrix Effects
Objective: To determine if poor SIL internal standard recovery is due to loss during the extraction process or due to matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with the SIL internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the SIL internal standard after the extraction process.
-
Set C (Neat Standard): Prepare a solution of the SIL internal standard in a clean solvent at the same final concentration as the spiked samples.
-
-
Analyze Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Interpretation of Results:
| Recovery (%) | Matrix Effect (%) | Interpretation |
| Low (<85%) | Close to 0% | The internal standard is being lost during the extraction process. Focus on optimizing the extraction procedure. |
| High (>85%) | Significant (>±15%) | The extraction process is efficient, but the sample matrix is causing signal suppression or enhancement. Focus on mitigating matrix effects. |
| Low (<85%) | Significant (>±15%) | Both extraction inefficiency and matrix effects are contributing to the problem. Both aspects of the method need to be addressed. |
Protocol 2: Optimization of Solid-Phase Extraction (SPE)
Objective: To systematically optimize an SPE method to improve the recovery of the SIL internal standard and the target analyte.
Methodology:
-
Sorbent Selection: Based on the physicochemical properties (e.g., polarity, pKa) of your SIL internal standard and analyte, choose a few potential SPE sorbents (e.g., C18, HLB, ion-exchange).[7]
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample to facilitate optimal retention.
-
Sample Loading:
-
Adjust the pH of the sample to ensure the analyte and IS are in a state that will be retained by the sorbent.
-
Control the flow rate during loading to allow for sufficient interaction time.[9]
-
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte and IS. Test different solvent compositions and volumes.
-
Elution:
-
Select a strong elution solvent that will completely desorb the analyte and IS from the sorbent.
-
Test different solvent compositions and volumes. A slower elution flow rate may improve recovery.[9]
-
Consider a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes before elution.[7][9]
-
-
Evaluation: Analyze the eluate from each step to determine where any loss of the internal standard is occurring.
Data Summary Tables
Table 1: Common Extraction Techniques and Key Optimization Parameters for SIL Internal Standard Recovery
| Extraction Technique | Key Optimization Parameters | Potential Issues |
| Protein Precipitation (PPT) | Solvent type and ratio, mixing intensity and duration, temperature.[5][6] | Co-precipitation of IS, insufficient protein removal leading to matrix effects.[10] |
| Solid-Phase Extraction (SPE) | Sorbent type, sample pH, wash and elution solvent composition and volume, flow rate.[1][7] | Incomplete elution, breakthrough during loading or washing, sorbent-analyte incompatibility.[1] |
| Liquid-Liquid Extraction (LLE) | Extraction solvent, aqueous phase pH, solvent-to-sample ratio, mixing method. | Poor phase separation, emulsion formation, analyte partitioning into the wrong phase. |
Visualizations
Caption: A workflow diagram for diagnosing the cause of poor SIL internal standard recovery.
Caption: A systematic workflow for optimizing an SPE method to improve recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromacademy.com [chromacademy.com]
- 9. promochrom.com [promochrom.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
Technical Support Center: Addressing Isotopic Interference in ¹⁵N Labeling Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using isotopic labeling. Accurate quantification is paramount for reliable results, and understanding and correcting for isotopic interference is critical to achieving this.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of ¹⁵N labeling experiments?
A1: Isotopic interference in ¹⁵N labeling experiments refers to the overlap of mass spectral signals from peptides labeled with ¹⁵N with those from their unlabeled (¹⁴N) counterparts. This interference can arise from several sources, including the natural abundance of heavy isotopes (like ¹³C and ¹⁵N), incomplete incorporation of the ¹⁵N label, and metabolic scrambling of the label.[1][2][3] This overlap can complicate data analysis and lead to inaccuracies in protein quantification if not properly addressed.
Q2: What is "incomplete labeling" and how does it affect my results?
A2: Incomplete labeling occurs when not all nitrogen atoms in a protein or peptide are replaced by the ¹⁵N isotope during the metabolic labeling process.[1][4] This results in a mixed population of molecules with varying numbers of ¹⁵N atoms, leading to a broader and more complex isotopic pattern in the mass spectrum. The primary consequences of incomplete labeling are an underestimation of protein upregulation and an overestimation of protein downregulation, ultimately compressing the dynamic range of your quantitative data.[5] Achieving a high labeling efficiency, typically above 97%, is recommended for high-quality data.[1]
Q3: What is "metabolic scrambling" and why is it a problem?
A3: Metabolic scrambling refers to the metabolic conversion of one labeled amino acid into another. For example, a cell might convert ¹⁵N-labeled arginine into ¹⁵N-labeled proline.[6][7] This can lead to the unintended incorporation of the ¹⁵N label into amino acids that were not the primary target of the labeling strategy. This phenomenon complicates the interpretation of mass spectra, as the mass shift will no longer be solely dependent on the number of nitrogen atoms in the originally targeted amino acid.[2] This can lead to errors in peptide identification and quantification.
Q4: How does the natural abundance of isotopes cause interference?
A4: Naturally occurring stable isotopes, such as ¹³C (approximately 1.1% natural abundance) and ¹⁵N (approximately 0.37% natural abundance), contribute to the isotopic distribution of a peptide.[] This means that even an unlabeled peptide will have a series of low-intensity peaks at M+1, M+2, etc., corresponding to the masses of the peptide with one, two, etc., heavy isotopes. These natural abundance peaks can overlap with the isotopic cluster of the ¹⁵N-labeled peptide, especially in cases of low labeling efficiency, leading to an overestimation of the labeled species and inaccurate quantification.[3]
Q5: What is a recommended software for analyzing ¹⁵N labeling data?
A5: Several software packages are available to analyze ¹⁵N labeling data. Protein Prospector is a freely available, web-based tool that offers a comprehensive workflow for ¹⁵N metabolic labeling protein quantification.[1][4][9] It includes features for adjusting ratios based on labeling efficiency, matching isotope cluster patterns to flag incorrect monoisotopic peak assignments, and providing protein-level statistics.[1][9] Other software, such as MSQuant, also supports the analysis of ¹⁵N-labeled data.[4]
Troubleshooting Guides
Issue 1: Low ¹⁵N Incorporation Efficiency
Symptom: Your calculated labeling efficiency is below the desired level (e.g., <95%), leading to broad and complex isotopic clusters in your mass spectra.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Labeling Time | Ensure cells or organisms are cultured in the ¹⁵N-containing medium for a sufficient number of cell divisions to allow for complete protein turnover. For example, labeling Arabidopsis plants for 14 days is recommended to achieve high labeling efficiency.[4] |
| Contamination with ¹⁴N Sources | Use high-purity (>99%) ¹⁵N-containing salts or amino acids.[1] If using fetal bovine serum (FBS) in cell culture, ensure it is dialyzed to remove unlabeled amino acids.[6] |
| Metabolic State of the Organism/Cells | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.[10] Stressed cells may have altered metabolic rates affecting label incorporation. |
| Leaky Gene Expression (for recombinant proteins) | In systems with inducible promoters, leaky expression before the addition of the ¹⁵N label can result in a significant population of unlabeled protein. Use tightly regulated expression systems, such as the T7 promoter in pET vectors.[11] |
Issue 2: Inaccurate Quantification and Compressed Protein Ratios
Symptom: The calculated protein ratios between your experimental conditions appear compressed, with smaller than expected fold changes.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Failure to Correct for Incomplete Labeling | It is crucial to determine the labeling efficiency and correct the calculated peptide ratios accordingly. Software like Protein Prospector allows you to input the labeling efficiency as a parameter to adjust the quantification.[1][4] |
| Incorrect Monoisotopic Peak Assignment | Incomplete labeling can make it difficult to correctly identify the monoisotopic peak of the heavy-labeled peptide.[1] High-resolution mass spectrometry can help to resolve the isotopic clusters and improve the accuracy of monoisotopic peak assignment. |
| Co-eluting Peptides | Interference from co-eluting peptides can distort the isotopic envelope and lead to inaccurate quantification. High-resolution MS1 scans can help to minimize peak overlap.[1] |
| Natural Isotope Abundance Not Accounted For | The contribution of natural heavy isotopes to the mass spectrum must be mathematically corrected to accurately determine the true abundance of the ¹⁵N-labeled species.[3] |
Experimental Protocols
Protocol 1: Determining ¹⁵N Labeling Efficiency
This protocol outlines the general steps to determine the percentage of ¹⁵N incorporation in your labeled samples using mass spectrometry data analysis.
Methodology:
-
Acquire High-Resolution Mass Spectra: Analyze your ¹⁵N-labeled protein digest using a high-resolution mass spectrometer to clearly resolve the isotopic clusters of peptides.[1]
-
Select Suitable Peptides for Analysis: Choose several abundant peptides with good signal-to-noise ratios and preferably with a mass-to-charge ratio (m/z) below 1500, as their monoisotopic peak (M) is typically the most intense and well-defined.[1]
-
Compare Experimental vs. Theoretical Isotopic Profiles:
-
Calculate Labeling Efficiency:
-
Visually compare the experimental isotopic pattern of your selected peptide to the generated theoretical patterns.
-
A key indicator of incomplete labeling is the presence of an M-1 peak (a peak at one mass unit lower than the monoisotopic peak of the fully labeled peptide).[1]
-
The relative intensity of the M-1 peak to the M peak is inversely correlated with labeling efficiency. A higher M-1/M ratio indicates lower incorporation.[1]
-
Many software packages can automatically calculate the best-fit labeling efficiency by comparing the entire experimental isotopic cluster to the theoretical distributions.[12]
-
Protocol 2: Correction for Natural Isotope Abundance
This protocol provides a conceptual workflow for correcting for the contribution of naturally occurring heavy isotopes to the measured mass spectra.
Methodology:
-
Obtain the Mass Isotopomer Distribution (MID) of an Unlabeled Standard:
-
Analyze an unlabeled sample of the same protein or a representative set of peptides.
-
Measure the relative intensities of the monoisotopic peak (M0) and the subsequent isotopic peaks (M1, M2, etc.). This represents the natural abundance distribution.[3]
-
-
Acquire the MID of the Labeled Sample:
-
Analyze your ¹⁵N-labeled sample and measure the intensities of the isotopic peaks.
-
-
Deconvolution using Correction Matrix:
-
Specialized software or algorithms are used to perform a deconvolution. This process mathematically subtracts the contribution of the natural isotopic abundance from the observed MID of the labeled sample.[3]
-
This correction is essential to isolate the signal that is solely due to the experimentally introduced ¹⁵N label.
-
-
Utilize Correction Software:
-
Several tools, such as IsoCorrectoR, are available to automate the natural abundance correction for various isotopes, including ¹³C and ¹⁵N.[13]
-
Data Presentation
Table 1: Typical ¹⁵N Labeling Efficiencies in Different Organisms
| Organism | Labeling Conditions | Typical Efficiency (%) | Reference |
| Escherichia coli | Minimal media with ¹⁵NH₄Cl as the sole nitrogen source. | >95% | [14] |
| Arabidopsis thaliana | 14 days on plates or in liquid culture with ¹⁵N salts. | 93-99% | [1] |
| Mammalian Cells (HEK293) | Selective ¹⁵N-amino acid supplementation in culture medium. | Varies by amino acid (some show minimal scrambling, others significant). | [6] |
| Mammalian Cells (in culture) | Growth in ¹⁵N-enriched media. | Can be challenging and may not reach completion. | [15] |
Table 2: Natural Abundance of Relevant Stable Isotopes
| Isotope | Natural Abundance (%) |
| ¹³C | ~1.1 |
| ¹⁵N | ~0.37 |
| ¹⁷O | ~0.038 |
| ¹⁸O | ~0.205 |
| ²H | ~0.015 |
| ³⁴S | ~4.29 |
Data sourced from various publicly available scientific resources.
Visualizations
Caption: A typical experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: A logical workflow for troubleshooting inaccurate quantification in ¹⁵N labeling experiments.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Protein labeling in Escherichia coli with (2)H, (13)C, and (15)N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability of 2,6-Diethylaniline-15N under different storage conditions
Technical Support Center: 2,6-Diethylaniline-¹⁵N
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2,6-Diethylaniline-¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,6-Diethylaniline-¹⁵N?
A1: To ensure the long-term stability and purity of 2,6-Diethylaniline-¹⁵N, it should be stored at room temperature in a tightly sealed container.[1] The unlabeled analogue is sensitive to air and light; therefore, it is best practice to store the ¹⁵N-labeled compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light in a dark place.[2]
Q2: What is the expected shelf-life of 2,6-Diethylaniline-¹⁵N?
A2: When stored under the recommended conditions, 2,6-Diethylaniline-¹⁵N is expected to be stable. One supplier suggests that the compound should be re-analyzed for chemical purity after three years to ensure it still meets the required specifications for your experiments.[1]
Q3: How can I tell if my 2,6-Diethylaniline-¹⁵N has degraded?
A3: Visual inspection is the first step. The pure compound is a colorless to pale yellow liquid.[3] A significant color change, such as turning brown, may indicate oxidation or degradation due to exposure to air and light, a known characteristic of similar aniline compounds.[4] For quantitative assessment, we recommend performing a purity analysis using methods like HPLC or GC-MS and comparing the results to the certificate of analysis provided with the lot.
Q4: I need to prepare a stock solution. What is a suitable solvent and how should I store it?
A4: 2,6-Diethylaniline is soluble in organic solvents like methanol.[5] When preparing a stock solution, use a high-purity, anhydrous solvent. Store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a refrigerated temperature (e.g., 4°C) to minimize solvent evaporation and slow potential degradation.[5] For long-term storage, aliquoting the stock solution can help avoid contamination and degradation from repeated freeze-thaw cycles.[6]
Q5: Is the ¹⁵N label stable? Can it be lost?
A5: The ¹⁵N label in 2,6-Diethylaniline-¹⁵N is incorporated into the amine group and is covalently bonded, making it highly stable under typical experimental and storage conditions. Unlike some deuterium labels, ¹⁵N isotopes are not susceptible to back-exchange with unlabeled atoms from solvents or reagents.[7][8]
Table 1: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature (Solid) or 4°C (in Solution) | Prevents degradation from excessive heat.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation, as the compound is air-sensitive.[2] |
| Light | Amber Vial or Store in a Dark Place | Prevents photodegradation.[2] |
| Container | Tightly Sealed Container | Prevents exposure to air and moisture. |
| Form | Solid (Neat) | Generally more stable for long-term storage than solutions. |
Troubleshooting Guides
This section addresses common issues that may be related to the stability of 2,6-Diethylaniline-¹⁵N.
Issue 1: I am observing a low or inconsistent signal for my ¹⁵N-labeled internal standard in an LC-MS experiment.
-
Possible Cause 1: Degradation of the Standard.
-
Troubleshooting Steps:
-
Verify the storage conditions of both the neat material and any prepared solutions. Ensure they align with the recommendations (see Table 1).
-
Prepare a fresh working solution from your stock. If the problem persists, prepare a fresh stock solution from the neat material.
-
Analyze the freshly prepared solution directly to check its purity and concentration. Compare the results against the certificate of analysis.
-
-
-
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting Steps:
-
Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Consider using silanized glass vials or low-binding polypropylene tubes for your stock and working solutions.[9]
-
Prepare solutions in a complex matrix (e.g., a biological extract) if appropriate for your workflow, as this can reduce non-specific binding.[9]
-
-
Issue 2: I see a significant signal at the mass of the unlabeled (¹⁴N) analyte in my ¹⁵N-labeled standard.
-
Possible Cause: Isotopic Cross-Contamination.
-
Troubleshooting Steps:
-
This can arise from the natural isotopic abundance of elements or from incomplete labeling during synthesis.[10]
-
Analyze a high-concentration solution of the 2,6-Diethylaniline-¹⁵N standard alone.
-
Determine the ratio of the unlabeled (M+0) peak area to the labeled (M+1) peak area. This ratio represents the level of isotopic contamination.[10]
-
If the contamination is significant, you may need to apply a mathematical correction to your quantitative data to account for the contribution of the standard to the analyte signal.[6][10]
-
-
Table 2: Potential Degradation Issues & Identification
| Issue | Potential Cause | Identification Method |
| Discoloration | Oxidation due to air/light exposure | Visual inspection (change from colorless/pale yellow to brown). |
| Reduced Purity | Chemical degradation | HPLC-UV or GC-FID/MS analysis showing new impurity peaks or a decrease in the main peak area %. |
| Inaccurate Quantification | Degradation of standard after solution prep | Inconsistent results in QC samples; re-analysis of stock solution shows lower concentration than expected. |
| Formation of Oxides | Reaction with oxygen | Mass spectrometry may reveal peaks corresponding to oxidized species (e.g., M+16).[11][12] |
Experimental Protocols
Protocol: General Stability Assessment of 2,6-Diethylaniline-¹⁵N in Solution
This protocol provides a framework for users to conduct a stability study under their specific experimental conditions.
1. Objective: To determine the stability of 2,6-Diethylaniline-¹⁵N in a specific solvent under defined storage conditions (e.g., temperature, light exposure) over a set period.
2. Materials:
-
2,6-Diethylaniline-¹⁵N
-
High-purity solvent (e.g., Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Amber glass HPLC vials with caps
-
HPLC system with UV or MS detector
-
Analytical column suitable for aromatic amines (e.g., C18)[13]
3. Procedure:
-
Preparation of Stock Solution (Time Zero):
-
Accurately prepare a stock solution of 2,6-Diethylaniline-¹⁵N at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately analyze this solution (n=3 injections) to establish the initial (T=0) peak area and purity. This will be your baseline.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber HPLC vials, filling them to minimize headspace.
-
Divide the vials into different storage condition groups. For example:
-
Group A (Control): -20°C, protected from light.
-
Group B (Recommended): 4°C, protected from light.
-
Group C (Accelerated): Room Temperature (~25°C), protected from light.
-
Group D (Light Exposure): Room Temperature (~25°C), in a clear vial exposed to ambient light.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24h, 7 days, 14 days, 30 days), retrieve one vial from each storage group.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample (n=3 injections) using the same HPLC method established at Time Zero.
-
4. Data Analysis:
-
Calculate the average peak area of 2,6-Diethylaniline-¹⁵N at each time point for each condition.
-
Determine the percentage of the initial concentration remaining using the formula: (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
A compound is often considered stable if the remaining concentration is within a specified limit (e.g., >95%) of the initial concentration.
References
- 1. carlroth.com [carlroth.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. skyline.ms [skyline.ms]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 12. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression effects when using 2,6-Diethylaniline-15N
Welcome to the technical support center for the analysis of 2,6-Diethylaniline-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects and ensure accurate quantification in their LC-MS/MS experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Poor Signal Intensity or High Signal Variability for this compound
Question: My signal for this compound is unexpectedly low or highly variable between injections, even though it is a stable isotope-labeled internal standard. What could be the cause and how can I fix it?
Answer:
Low or variable signal intensity for a stable isotope-labeled (SIL) internal standard like this compound is a strong indicator of significant ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2] While SIL internal standards are designed to co-elute with the analyte and experience similar ion suppression, severe matrix effects can still impact their signal intensity and compromise the accuracy of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal of this compound.
Detailed Steps:
-
Assess the Severity of Ion Suppression:
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention times ion suppression is most severe.[2][3] A continuous infusion of this compound solution is introduced into the MS source after the analytical column. A blank, extracted matrix sample is then injected. Dips in the baseline signal of the internal standard indicate regions of ion suppression.[2]
-
Quantitative Assessment (Matrix Factor Calculation): This provides a numerical value for the extent of ion suppression.[4] The matrix factor (MF) is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] For aromatic amines like 2,6-Diethylaniline, several techniques can be employed. The choice of method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate).
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. For basic compounds like anilines, a mixed-mode cation exchange (MCX) sorbent can be highly effective.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract the analyte.[5]
-
Protein Precipitation (PPT): While simple, PPT is often the least clean sample preparation method and may not be sufficient for removing all ion-suppressing components.[5]
-
-
Optimize Chromatographic Conditions: If sample preparation alone is insufficient, modifying the LC method can help separate this compound from co-eluting interferences.[1][7]
-
Change the Analytical Column: Using a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column instead of a C18) can alter selectivity and improve separation.
-
Adjust Mobile Phase and Gradient: Modifying the organic solvent, pH, or gradient profile can shift the retention time of the analyte away from regions of high ion suppression.[2]
-
Reduce Flow Rate: Lower flow rates can improve desolvation efficiency in the ESI source, making the analysis more tolerant to matrix components.[8]
-
-
Adjust Mass Spectrometer Parameters: As a final step, you can try to optimize the ion source parameters. However, this is generally less effective than improving sample preparation and chromatography.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[9] If your instrumentation allows, testing APCI could be a viable option.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound used, and can it always correct for ion suppression?
A1: A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative LC-MS analysis.[1] Because it has nearly identical physicochemical properties to the unlabeled analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects should theoretically be canceled out, leading to more accurate and precise quantification.
However, a SIL-IS may not always perfectly correct for ion suppression if there is a slight chromatographic separation between the labeled and unlabeled compounds (isotope effect), or if the concentration of co-eluting interferences is extremely high.[9]
Q2: What are the most common sources of ion suppression when analyzing biological samples?
A2: In biological matrices such as plasma, serum, or urine, the most common sources of ion suppression are:
-
Phospholipids: These are abundant in cell membranes and are notoriously problematic in ESI-MS.[5]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation buffers can suppress ionization.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute with the analyte.
-
Proteins: Although larger molecules, residual proteins after incomplete precipitation can still interfere with the ionization process.
Q3: How do I choose the best sample preparation technique to minimize ion suppression for this compound?
A3: The best technique depends on your sample matrix and the required level of cleanliness. Here is a general comparison:
| Sample Preparation Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing interferences, especially phospholipids.[5] | High-throughput screening where some matrix effects are tolerable. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. Can be selective by optimizing pH and solvent. | More labor-intensive and uses larger volumes of organic solvents. Recovery of polar analytes can be challenging.[6] | Matrices with moderate complexity. |
| Solid-Phase Extraction (SPE) | Highly selective and provides the cleanest extracts, significantly reducing ion suppression. | More complex method development and can be more expensive. | Complex matrices (e.g., plasma, tissue) and when high accuracy and precision are required. |
For a basic compound like 2,6-Diethylaniline, a mixed-mode cation exchange (MCX) SPE is often a very effective choice as it utilizes both reversed-phase and ion-exchange retention mechanisms to remove a wide range of interferences.[6]
Q4: Can changing the ionization mode from positive to negative help reduce ion suppression?
A4: It is possible. Fewer compounds are typically ionizable in negative ion mode compared to positive ion mode.[2] If the interfering compounds are not readily ionized in negative mode, switching the polarity could reduce ion suppression. However, this is only a viable strategy if your analyte, 2,6-Diethylaniline, can be efficiently ionized in negative mode, which is generally not the case for anilines. Therefore, for this specific compound, this is unlikely to be a successful strategy.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of the matrix factor (MF).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation method (e.g., SPE or LLE).
-
Set C (Post-Extraction Spike): To the extracted blank matrix from Set B, add the same amount of this compound as in Set A.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A common acceptance criterion is an MF between 0.85 and 1.15.
-
Protocol 2: Solid-Phase Extraction (SPE) for Aromatic Amines from Plasma
This protocol provides a general procedure for using a mixed-mode cation exchange (MCX) SPE plate to clean up plasma samples for the analysis of 2,6-Diethylaniline.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step lyses the cells and precipitates proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition an MCX SPE plate with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the SPE plate.
-
-
Washing:
-
Wash the plate with 1 mL of 2% formic acid in water.
-
Wash the plate with 1 mL of methanol.
-
-
Elution:
-
Elute the 2,6-Diethylaniline with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Data Presentation
The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects for aromatic amines in biological fluids. Note that the specific values can vary depending on the analyte, matrix, and exact experimental conditions.
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect (%)* | Reference |
| Protein Precipitation (Acetonitrile) | Basic Drugs | Plasma | -45% to -70% | [5] |
| Liquid-Liquid Extraction (MTBE) | Basic Drugs | Plasma | -10% to -30% | [2] |
| Solid-Phase Extraction (C18) | Aromatic Amines | Food Simulant | >90% Recovery | [10] |
| Solid-Phase Extraction (MCX) | Basic Drugs | Plasma | < ±15% | [6] |
*Matrix Effect (%) is calculated as (1 - MF) * 100. A negative value indicates ion suppression.
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 15N-Labeled Anilines
Welcome to the technical support center for the synthesis of high-purity 15N-labeled anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and analysis of these isotopically labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 15N-labeled anilines?
A1: The three most common and versatile methods for the synthesis of 15N-labeled anilines are:
-
Reduction of 15N-labeled nitroarenes: This is a widely used method involving the reduction of a nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and catalytic hydrogenation.[1][2][3]
-
Palladium-catalyzed Buchwald-Hartwig amination: This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and a 15N-labeled ammonia source.[4][5][6][7] This method is valued for its broad substrate scope and functional group tolerance.
-
Hofmann rearrangement of 15N-labeled amides: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[8][9][10][11] It is particularly useful when the corresponding 15N-labeled amide is readily accessible.
Q2: What are the primary challenges in synthesizing high-purity 15N-labeled anilines?
A2: Researchers often face the following challenges:
-
Achieving high isotopic enrichment: Ensuring that the final aniline product has a high incorporation of the 15N isotope is critical and can be affected by the purity of the 15N source and potential side reactions.
-
Chemical purity: The final product must be free of unreacted starting materials, reagents, and byproducts from side reactions. Common impurities can include regioisomers, over-reduction products, or polymeric materials.[12]
-
Purification difficulties: Separating the desired 15N-labeled aniline from structurally similar impurities can be challenging and may require multiple purification steps.
-
Cost of 15N-labeled starting materials: The high cost of 15N-labeled reagents necessitates the use of highly efficient reactions and purification methods to maximize yield and avoid material loss.
Q3: How can I determine the isotopic enrichment of my 15N-labeled aniline?
A3: Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, you can quantify the relative abundance of the 15N-labeled compound compared to its unlabeled counterpart.[13][14][15][16] High-resolution mass spectrometry (HRMS) provides the most accurate measurements.
Q4: What are the best analytical methods for assessing the chemical purity of 15N-labeled anilines?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of the aniline and detecting non-volatile impurities.[17][18][19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable anilines, providing both separation and structural identification of impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for quantitative purity analysis (qNMR).[22] 15N NMR provides direct information about the nitrogen environment and can confirm successful labeling.[23]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Isotopic Enrichment
Possible Causes:
-
Contamination with natural abundance nitrogen: The 15N-labeled starting material may be contaminated with its 14N counterpart, or atmospheric nitrogen may have been introduced during the reaction.
-
Inefficient reaction conditions: The reaction may not be proceeding to completion, leaving unreacted 15N-labeled starting material that is difficult to separate from the product.
-
Side reactions: Unwanted side reactions can consume the 15N-label, leading to a lower incorporation in the final product.
Troubleshooting Steps:
-
Verify the isotopic purity of the starting material: Use mass spectrometry to confirm the isotopic enrichment of your 15N-labeled precursor before starting the synthesis.
-
Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric nitrogen, especially in reactions sensitive to air.
-
Optimize reaction conditions: Adjust reaction parameters such as temperature, reaction time, and catalyst loading to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS.
-
Choose a suitable 15N source: For Buchwald-Hartwig amination, using a high-purity 15N-ammonia source or an ammonia equivalent is crucial.
Issue 2: Low Chemical Purity/Presence of Impurities
Possible Causes:
-
Incomplete reaction: Unreacted starting materials are a common source of impurity.
-
Side reactions: Depending on the synthetic route, various side products can form. For example, in the reduction of nitroarenes, intermediates like nitrosoarenes and hydroxylamines can be present if the reduction is incomplete.[1][24] Over-reduction can also occur. In the Hofmann rearrangement, side reactions can lead to the formation of ureas or carbamates if the intermediate isocyanate reacts with nucleophiles other than water.[8]
-
Degradation of the product: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric byproducts.[8]
Troubleshooting Steps:
-
Drive the reaction to completion: Use a slight excess of the 15N-labeled reagent if it is not the limiting reagent, and ensure sufficient reaction time.
-
Control reaction temperature: Maintain the recommended temperature to minimize the formation of side products.
-
Purification:
-
Acid-Base Extraction: Aniline is basic and can be separated from neutral or acidic impurities by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying anilines from non-polar and moderately polar impurities.
-
Distillation or Recrystallization: For thermally stable anilines, distillation under reduced pressure can be an effective purification method. If the aniline is a solid, recrystallization can be used to achieve high purity.
-
-
Work under an inert atmosphere: To prevent oxidation, handle and store the purified aniline under an inert atmosphere and in the dark.
Issue 3: Low Reaction Yield
Possible Causes:
-
Suboptimal reaction conditions: Incorrect temperature, solvent, catalyst, or base can significantly impact the yield.
-
Poor quality reagents: Decomposed or impure reagents can inhibit the reaction.
-
Catalyst deactivation: In palladium-catalyzed reactions, the catalyst can be deactivated by impurities or exposure to air.
-
Product loss during workup and purification: Inefficient extraction or multiple purification steps can lead to a significant loss of the final product.
Troubleshooting Steps:
-
Optimize reaction parameters: Systematically vary the reaction conditions (e.g., solvent, temperature, catalyst/ligand ratio, base) to find the optimal settings for your specific substrate.
-
Use high-purity reagents and solvents: Ensure all reagents and solvents are of high quality and anhydrous where necessary.
-
Degas solvents for catalytic reactions: For Buchwald-Hartwig amination, thoroughly degas all solvents to prevent catalyst deactivation by oxygen.
-
Minimize transfer steps: Plan your workup and purification procedure to minimize the number of transfers and extractions to reduce mechanical losses.
-
Back-extraction: After the initial extraction, consider back-extracting the aqueous layer to recover any dissolved product.
Data Presentation
Table 1: Comparison of Synthetic Routes for 15N-Labeled Anilines
| Synthetic Route | Common 15N Source | Typical Yields | Advantages | Disadvantages |
| Reduction of Nitroarenes | 15N-Nitroarene | 70-95% | High yields, readily available starting materials, various reducing agents available. | Functional group tolerance can be limited with some reducing agents.[2] |
| Buchwald-Hartwig Amination | 15NH₃, (¹⁵NH₄)₂SO₄, ¹⁵N-LHMDS | 60-90% | Excellent functional group tolerance, broad substrate scope.[4][5] | Requires expensive palladium catalysts and ligands, sensitive to air and moisture. |
| Hofmann Rearrangement | 15N-Amide | 50-80% | Useful for synthesizing anilines with one less carbon atom than the starting amide. | Can have lower yields, sensitive to reaction conditions.[8] |
Experimental Protocols
Protocol 1: Synthesis of 15N-Aniline via Reduction of 15N-Nitrobenzene with SnCl₂
This protocol describes the reduction of 15N-nitrobenzene to 15N-aniline using tin(II) chloride.
Materials:
-
15N-Nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15N-nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 15N-aniline.
-
Purify the crude product by distillation or column chromatography.
Workflow Diagram:
Protocol 2: Synthesis of 15N-Aniline via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of an aryl bromide with a 15N-ammonia source.
Materials:
-
Aryl bromide
-
15N-Ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed toluene
-
Anhydrous and degassed water
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the Josiphos ligand, and sodium tert-butoxide.
-
Add the aryl bromide and 15N-ammonium sulfate to the tube.
-
Add anhydrous and degassed toluene and water.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 15N-aniline by column chromatography.
Workflow Diagram:
Protocol 3: Synthesis of 15N-Aniline via Hofmann Rearrangement of 15N-Benzamide
This protocol details the conversion of 15N-benzamide to 15N-aniline.
Materials:
-
15N-Benzamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide in water.
-
Add a solution of 15N-benzamide in a minimal amount of a suitable solvent (e.g., dioxane or ethanol) to the cold NaOBr solution.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and extract the 15N-aniline with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or distillation.
Logical Relationship Diagram:
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofman rearrangement | PPTX [slideshare.net]
- 10. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-elution problems in chromatographic analysis of anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems and other common issues encountered during the chromatographic analysis of anilines.
Troubleshooting Guides
Issue: Co-eluting or Poorly Resolved Aniline Peaks
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge in the analysis of structurally similar anilines.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
1. Initial Assessment and Diagnosis
-
Peak Shape Analysis: Visually inspect the chromatogram for signs of co-elution, such as peak shoulders or asymmetrical peaks. A symmetrical peak is ideal, but a shoulder—a sudden discontinuity—may indicate the presence of a hidden peak.[1]
-
Detector-Assisted Peak Purity:
-
Diode Array Detector (DAD/PDA): If using a DAD, perform a peak purity analysis. The detector collects multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS): When using an MS detector, examine the mass spectra across the peak. A change in the spectral profile is a strong indicator of co-elution.[1]
-
2. Method Optimization Strategies
If co-elution is confirmed, the following parameters can be adjusted to improve separation. It is recommended to change one parameter at a time to systematically evaluate its effect.[2]
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving optimal separation.[3]
-
Organic Modifier: Adjusting the type and concentration of the organic solvent (e.g., acetonitrile, methanol) can alter selectivity.[3]
-
pH Control: The pH of the mobile phase significantly impacts the retention of ionizable compounds like anilines.[4] Since anilines are weakly basic, adjusting the mobile phase pH can change their ionization state and, consequently, their interaction with the stationary phase.[5] For reversed-phase HPLC, developing methods at a pH at least one unit away from the analyte's pKa can minimize retention changes with small pH variations.[6]
-
Additives: The use of mobile phase additives, like triethylamine (TEA), can help mask residual silanol groups on the stationary phase, which can cause peak tailing and affect resolution.[7]
-
-
Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful tool.[8] Phenyl and Pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[7]
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and can resolve closely eluting peaks.[8]
-
-
Temperature:
Logical Workflow for Troubleshooting Co-elution
Caption: A step-by-step workflow for troubleshooting co-elution in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing anilines?
A1: Peak tailing for basic compounds like anilines is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[12] Other causes can include column overload and contamination.
Q2: How can I resolve peak tailing for my aniline compounds?
A2: To mitigate peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of the anilines.[7] Be mindful of the column's pH stability.[7][5]
-
Use of Additives: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[7]
-
Column Choice: Use an end-capped column where silanol groups are deactivated, or consider a specialized column for basic compounds.[7][12]
-
Reduce Sample Load: Decrease the sample concentration or injection volume to avoid column overload.
Q3: My aniline peaks are broad. What could be the issue?
A3: Peak broadening can result from several factors, including:
-
Extra-Column Volume: Excessive volume from tubing and fittings can lead to band broadening. Use shorter, narrower internal diameter tubing.
-
High Flow Rate: A flow rate that is too high can lead to inefficient mass transfer. Try reducing the flow rate.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the sample band to spread. Dissolve the sample in the mobile phase whenever possible.
Q4: What is a good starting point for developing a separation method for a new set of aniline isomers?
A4: A good starting point is to use a standard C18 reversed-phase column with a gradient elution.[7] The mobile phase could consist of a mixture of acetonitrile and water with a buffer (e.g., phosphate or formate) to control the pH.[7] From this initial run, you can then optimize the mobile phase composition, pH, and consider alternative stationary phases if necessary.[7]
Q5: Can derivatization help with co-elution problems?
A5: Yes, pre-column derivatization can be an effective strategy. By reacting the anilines with a labeling reagent, you can alter their chemical properties, which can improve chromatographic separation and enhance detection sensitivity, especially for fluorescence or MS detection.[13][14]
Q6: When should I consider using hyphenated chromatographic techniques?
A6: Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are particularly useful when co-elution cannot be resolved through method optimization.[15][16][17] The mass spectrometer acts as a highly selective detector, allowing for the identification and quantification of co-eluting compounds based on their mass-to-charge ratio, even if they are not chromatographically separated.[1][15]
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Aniline Retention (Illustrative)
| Analyte | pKa | Retention Time (pH 3.0) | Retention Time (pH 7.0) |
| Aniline | 4.6 | Shorter | Longer |
| Chloroaniline | ~3-4 | Shorter | Longer |
Note: This table illustrates the general trend that for basic compounds like anilines, retention time in reversed-phase chromatography increases as the pH approaches and surpasses the pKa, due to the increased hydrophobicity of the neutral form.
Table 2: Comparison of Stationary Phases for Aniline Separation
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Reversed-Phase) | Hydrophobic | General-purpose separation of anilines.[7] |
| Phenyl | π-π, Hydrophobic | Separation of aromatic and unsaturated compounds.[7] |
| PFP (Pentafluorophenyl) | π-π, Dipole-dipole, Hydrophobic | Alternative selectivity for halogenated anilines and isomers.[7] |
| Mixed-Mode (e.g., RP/Cation-Exchange) | Hydrophobic, Ion-exchange | Improved peak shape and retention for basic compounds.[7][18] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Aniline Separation
This protocol describes a general procedure for optimizing the mobile phase pH to improve the separation of aniline isomers in reversed-phase HPLC.
1. Materials:
-
HPLC-grade water, acetonitrile, and methanol.
-
Buffers such as ammonium formate or phosphate.
-
Acids (e.g., formic acid) and bases (e.g., ammonium hydroxide) for pH adjustment.
-
Aniline standards.
-
Reversed-phase C18 column.
2. Procedure:
-
Prepare Aqueous Buffer Stock: Prepare a concentrated stock solution of the chosen buffer (e.g., 100 mM ammonium formate).
-
Prepare Mobile Phases at Different pH Values:
-
For each desired pH level (e.g., pH 3.5, 5.0, 7.5), dilute the buffer stock to the final working concentration (e.g., 10-20 mM) in HPLC-grade water.
-
Adjust the pH of the aqueous portion of the mobile phase using a suitable acid or base.[6]
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).[7]
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation: Dissolve the aniline standards in the initial mobile phase composition.
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis under isocratic or gradient conditions.
-
Repeat the analysis with each of the prepared mobile phases, ensuring the column is properly equilibrated between runs.
-
Monitor the retention times and resolution of the aniline peaks at each pH level.
-
-
Data Analysis: Compare the chromatograms to determine the optimal pH for the separation of the target anilines.
Experimental Workflow for pH Optimization
Caption: A workflow diagram for optimizing mobile phase pH in HPLC analysis of anilines.
Protocol 2: Pre-column Derivatization for Enhanced Detection
This protocol provides a general guideline for the derivatization of anilines to improve chromatographic separation and detection sensitivity.[13][14]
1. Materials:
-
Aniline sample.
-
Derivatization reagent (e.g., a fluorescent labeling agent).
-
Reaction buffer (e.g., borate buffer at pH 9.0).
-
Organic solvent (e.g., acetone).
-
HPLC system with a suitable detector (e.g., fluorescence detector).
2. Procedure:
-
Derivatization Reaction:
-
In a reaction vial, mix the aniline sample with the reaction buffer.
-
Add the derivatization reagent dissolved in an appropriate solvent.
-
Allow the reaction to proceed under optimized conditions (e.g., ambient temperature for 30 minutes).[14]
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample may need to be diluted with the mobile phase.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized anilines using a reversed-phase column and an appropriate mobile phase gradient.
-
Detect the derivatives using a detector suitable for the chosen label (e.g., fluorescence detector with specific excitation and emission wavelengths).[13][14]
-
-
Method Validation: Validate the method for linearity, accuracy, and precision.[13]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION | Semantic Scholar [semanticscholar.org]
- 15. asdlib.org [asdlib.org]
- 16. chemijournal.com [chemijournal.com]
- 17. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
improving signal-to-noise ratio for low concentration 2,6-Diethylaniline-15N
Welcome to the technical support center for the analysis of low-concentration 2,6-Diethylaniline-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the signal-to-noise ratio (S/N) for this specific isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for this compound inherently low in NMR spectroscopy?
A1: The low signal-to-noise ratio in direct 1D 15N NMR spectroscopy is due to the low gyromagnetic ratio of the 15N nucleus, which is about 10 times smaller than that of a proton.[1] This inherent physical property results in a much lower sensitivity. Additionally, the natural abundance of 15N is only about 0.37%, although for this compound, we are using an enriched sample. Even with enrichment, the low gyromagnetic ratio remains a primary challenge.[1]
Q2: What are the primary analytical techniques for detecting low concentrations of this compound?
A2: The two primary analytical techniques for sensitive detection of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 2D heteronuclear techniques like 1H-15N HSQC, which offer significantly better sensitivity than direct 1D 15N detection.[2][3] Hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can further boost the 15N signal by several orders of magnitude.[4][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying trace amounts of aromatic amines.[8][9] It is crucial to optimize both the chromatographic separation and the mass spectrometric detection parameters.
Q3: How can I be sure my this compound sample is pure?
A3: You can purchase high-purity this compound (e.g., 98 atom % 15N) from commercial suppliers. The certificate of analysis will provide information on the isotopic and chemical purity. For in-house synthesized material, purity can be assessed by standard analytical techniques such as GC-MS or HPLC with a suitable detector, and the isotopic enrichment can be confirmed by mass spectrometry.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise in 15N NMR Spectroscopy
If you are experiencing a weak signal for your low-concentration this compound sample in your NMR experiment, follow this troubleshooting guide.
Caption: Workflow for troubleshooting low signal-to-noise in 15N NMR spectra.
Detailed Steps:
-
Verify Sample Concentration and Preparation: For cryoprobe measurements, a concentration of at least 0.05 mM is recommended for biomolecules, while for small molecules, around 3 mM is sufficient for 13C direct detection, and higher concentrations are encouraged for 15N.[10] Ensure the sample is fully dissolved and free of particulates.
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can enhance sensitivity by a factor of 3 to 4 by reducing thermal noise.
-
Optimize Shimming: Poor shimming leads to broad peaks, which reduces the peak height and thus the S/N. Carefully re-shim the spectrometer for your sample.
-
Check for Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening. If suspected, try to re-purify the sample.
-
Switch to 2D 1H-15N HSQC: Heteronuclear Single Quantum Coherence (HSQC) is an inverse detection method that is significantly more sensitive than direct 1D 15N NMR.[2][3] Magnetization is transferred from the higher-gamma protons to the 15N nucleus and then back to the protons for detection.[3]
-
Consider Hyperpolarization (SABRE): For extremely low concentrations, Signal Amplification by Reversible Exchange (SABRE) can provide signal enhancements of several orders of magnitude.[4][7][11] This technique uses parahydrogen and a catalyst to transfer spin polarization to the 15N nucleus.[5][6]
Guide 2: Low Sensitivity or Poor Peak Shape in LC-MS/MS
For issues related to the analysis of this compound by LC-MS/MS, such as low signal intensity, high background, or poor peak shape, refer to the following guide.
Caption: Troubleshooting workflow for low sensitivity or poor peak shape in LC-MS/MS.
Detailed Steps:
-
Optimize MS/MS Parameters:
-
Parent and Daughter Ions: Infuse a standard solution of this compound to determine the optimal precursor (parent) ion and product (daughter) ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy: Vary the collision energy to find the value that gives the maximum response for your chosen MRM transitions.[8]
-
Ion Source Parameters: Optimize the spray voltage, nebulizing gas flow, and drying gas temperature and flow rate.[12]
-
-
Optimize Chromatographic Conditions:
-
Column Selection: A C18 column is a common starting point for non-polar compounds.[8]
-
Mobile Phase: Aromatic amines are basic compounds and may exhibit poor peak shape on standard silica-based columns.[13] Using a mobile phase with a slightly basic pH can improve peak shape and retention.[14] However, ensure the pH is compatible with your column's stability. Volatile buffers like ammonium formate or ammonium acetate are recommended for LC-MS.[12][15]
-
Gradient and Flow Rate: Optimize the gradient elution to ensure this compound is well-resolved from any matrix components. Adjusting the flow rate can also impact peak shape and sensitivity.
-
-
Evaluate and Mitigate Matrix Effects:
-
What are Matrix Effects? Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[16][17][18]
-
Assessment: Use post-column infusion of a standard solution while injecting a blank matrix extract to identify regions of ion suppression or enhancement.[17] Alternatively, compare the response of the analyte in a clean solvent versus a post-extraction spiked blank sample.[17]
-
Mitigation:
-
Adjust the chromatography to move the analyte's retention time away from regions of significant matrix effects.
-
Improve sample preparation using techniques like Solid-Phase Extraction (SPE) to remove interfering components.
-
The use of a stable isotope-labeled internal standard (which is what this compound would be if you are quantifying the unlabeled analogue) is an effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
-
Experimental Protocols
Protocol 1: 1H-15N HSQC for this compound
This protocol provides a general procedure for setting up a 1H-15N HSQC experiment, which is recommended over 1D 15N NMR for improved sensitivity.[2][3]
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of at least 1-5 mM, if possible.
-
Transfer the solution to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer on your sample.
-
Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetfpgp on a Bruker spectrometer).[10]
-
Set the 1H spectral width to cover the expected proton chemical shifts.
-
Set the 15N spectral width. For aromatic amines, the 15N chemical shift is typically in the range of 30-60 ppm (referenced to liquid NH3). A wider initial range may be necessary if the exact shift is unknown.
-
Set the number of scans (e.g., 8, 16, or higher for low concentrations) and the number of increments in the 15N dimension (e.g., 128-256).
-
Calibrate the 90° pulses for both 1H and 15N.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After the experiment is finished, process the data using appropriate window functions (e.g., squared sine bell) and Fourier transform both dimensions.
-
Phase correct the spectrum and reference the chemical shifts.
-
Protocol 2: LC-MS/MS Method Development for this compound
This protocol outlines the steps for developing a sensitive LC-MS/MS method for quantifying this compound.[8][19]
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a dilution series for optimization and calibration. A starting concentration of 50-100 ng/mL is often suitable for initial MS/MS optimization.[8]
-
-
MS/MS Optimization (Infusion):
-
Infuse a standard solution directly into the mass spectrometer.
-
In positive ion mode, identify the protonated molecule [M+H]+. For this compound (MW 150.23), this will be at m/z 151.2.
-
Perform a product ion scan to identify stable fragment (daughter) ions.
-
Select at least two intense and specific MRM transitions (precursor ion -> product ion).
-
For each transition, optimize the collision energy and other MS parameters (e.g., declustering potential).
-
-
LC Method Development:
-
Column: Start with a C18 column (e.g., 2.1 x 100 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.
-
Gradient: Start with a generic gradient (e.g., 5% to 95% B over 5-10 minutes) and optimize to achieve good peak shape and retention.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 40 °C, to ensure reproducible retention times.
-
-
System Suitability and Calibration:
-
Inject a series of standards to generate a calibration curve.
-
Assess linearity, accuracy, and precision to validate the method.
-
Quantitative Data Summary
The following tables summarize key parameters and expected performance metrics for the analysis of this compound.
Table 1: NMR Signal Enhancement Techniques
| Technique | Principle | Typical Signal Enhancement | Key Considerations |
| 1H-15N HSQC | Indirect detection via protons | 10-100x vs. 1D 15N | Requires protonated nitrogen; standard experiment on most spectrometers. |
| Cryoprobe | Reduced thermal noise | 3-4x | Hardware dependent. |
| SABRE-SHEATH | Hyperpolarization via parahydrogen | >1000x | Requires a specific catalyst, parahydrogen, and a low magnetic field for polarization transfer.[5][6][7] |
Table 2: Starting Parameters for LC-MS/MS Method Development
| Parameter | Recommended Starting Point | Notes |
| Column | C18, 2.1 x 100 mm, <3 µm | Good for non-polar compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Adjust pH or use ammonium formate if peak tailing occurs. |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Aromatic amines ionize well in positive mode. |
| Precursor Ion (Q1) | m/z 151.2 | [M+H]+ for this compound. |
| Product Ions (Q3) | To be determined experimentally | Scan for fragments of m/z 151.2. |
References
- 1. agilent.com [agilent.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. rsc.org [rsc.org]
- 10. Experiments, BioNMR UMCP [bionmr.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromacademy.com [chromacademy.com]
- 16. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 2,6-Diethylaniline-¹⁵N as an Internal Standard
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. The choice of a suitable internal standard (IS) is critical to ensure the accuracy, precision, and reliability of the quantitative data. This guide provides an objective comparison of bioanalytical methods for an analyte structurally related to 2,6-diethylaniline, using its stable isotope-labeled (SIL) counterpart, 2,6-Diethylaniline-¹⁵N, versus a structural analog as the internal standard.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.
This guide will use the local anesthetic, lidocaine, as a representative analyte. 2,6-Dimethylaniline is a known metabolite of lidocaine, making 2,6-Diethylaniline-¹⁵N a relevant, albeit hypothetically applied, internal standard for the purpose of this comparative guide.[3][4]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard
The following tables summarize the validation data for two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of lidocaine.
-
Method A: Utilizes 2,6-Diethylaniline-¹⁵N as a stable isotope-labeled internal standard.
-
Method B: Employs a structural analog internal standard (e.g., procainamide).[5]
Table 1: Accuracy and Precision
| Validation Parameter | Concentration (ng/mL) | Method A (with 2,6-Diethylaniline-¹⁵N) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Intra-day Precision (%CV) | LLOQ (1.0) | 4.5 | 9.8 | ≤20% |
| Low QC (3.0) | 3.2 | 7.5 | ≤15% | |
| Mid QC (150) | 2.8 | 6.1 | ≤15% | |
| High QC (4000) | 2.1 | 5.5 | ≤15% | |
| Inter-day Precision (%CV) | LLOQ (1.0) | 5.8 | 12.3 | ≤20% |
| Low QC (3.0) | 4.1 | 9.2 | ≤15% | |
| Mid QC (150) | 3.5 | 8.4 | ≤15% | |
| High QC (4000) | 2.9 | 7.8 | ≤15% | |
| Accuracy (% Bias) | LLOQ (1.0) | +3.2 | -8.5 | ±20% |
| Low QC (3.0) | +1.5 | -6.2 | ±15% | |
| Mid QC (150) | -0.8 | +4.8 | ±15% | |
| High QC (4000) | -2.4 | +3.1 | ±15% |
Data is representative and compiled based on typical performance of SIL vs. structural analog IS.
Table 2: Matrix Effect and Recovery
| Parameter | Method A (with 2,6-Diethylaniline-¹⁵N) | Method B (with Structural Analog IS) | Acceptance Criteria |
| Analyte Recovery (%) | 85.2 ± 4.1 | 84.5 ± 8.9 | Consistent and reproducible |
| IS Recovery (%) | 86.1 ± 3.8 | 75.3 ± 11.2 | Consistent and reproducible |
| Matrix Factor (CV%) | 3.5 | 14.8 | ≤15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Using 2,6-Diethylaniline-¹⁵N as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of 2,6-Diethylaniline-¹⁵N working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, then re-equilibrate at 20% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole in positive ion mode.
-
MRM Transitions:
-
Lidocaine: [Precursor Ion] -> [Product Ion]
-
2,6-Diethylaniline-¹⁵N: [Precursor Ion+1] -> [Product Ion]
-
Method B: Using a Structural Analog as Internal Standard
The protocol for Method B is identical to Method A, with the exception of the internal standard used.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the structural analog IS working solution (1 µg/mL in methanol).
-
The subsequent protein precipitation, evaporation, and reconstitution steps are the same as in Method A.
2. LC-MS/MS Conditions:
-
The LC conditions are the same as in Method A.
-
MRM Transitions:
-
Lidocaine: [Precursor Ion] -> [Product Ion]
-
Structural Analog IS: [Precursor Ion] -> [Product Ion]
-
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. [PDF] Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15N and 13C Labeled Standards for Aniline Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aniline, a crucial chemical intermediate and potential environmental contaminant, is paramount in various scientific and industrial fields. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] This guide provides an objective comparison of two commonly used stable isotopes for internal standards, Nitrogen-15 (15N) and Carbon-13 (13C), in the context of aniline quantification.
When selecting an internal standard, the primary goal is to use a compound that behaves as identically as possible to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[3] This mimicry allows for the correction of variability in extraction recovery, matrix effects, and instrument response.[4] Both 15N and 13C labeled aniline serve as excellent internal standards, but subtle differences in their properties can influence the outcomes of sensitive analytical methods.
Theoretical Comparison of 15N and 13C Labeled Aniline
The choice between a 15N and a 13C labeled internal standard for aniline quantification hinges on several key factors that can impact analytical performance. While both are vast improvements over structural analogs or deuterium-labeled standards, understanding their subtle differences is crucial for method development and validation.[5][6]
Key Considerations:
-
Isotopic Effect: The mass difference between isotopes can lead to slight differences in physicochemical properties. The relative mass difference between 14N and 15N is smaller than that between 12C and 13C when considering the entire aniline molecule (C6H7N). However, both 15N and 13C labeling are generally considered to have negligible isotope effects on chromatographic retention time compared to deuterium labeling, which can cause noticeable shifts.[2][6] Co-elution of the analyte and internal standard is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.[2]
-
Natural Abundance: The natural abundance of 13C is approximately 1.1%, while that of 15N is about 0.37%.[] This means that the unlabeled aniline will have a small natural M+1 peak corresponding to the presence of one 13C atom. When using a 13C-labeled standard, it is important to ensure that the mass shift is sufficient to avoid any potential crosstalk or interference from the natural isotope distribution of the analyte. A fully 13C6-labeled aniline would provide a +6 Da mass shift, well clear of the natural isotope peaks. A 15N-labeled aniline provides a +1 Da mass shift, which is typically sufficient.
-
Synthesis and Cost: The complexity and cost of synthesizing 15N-aniline versus 13C-aniline can be a factor. While both require specialized synthetic routes, the availability of starting materials and the number of synthetic steps can influence the final cost of the standard.[8][9]
-
Stability: Both 15N and 13C are stable isotopes and do not undergo radioactive decay. The labels are incorporated into the core structure of the aniline molecule, making them chemically stable and not susceptible to exchange with the solvent or matrix, a potential issue with some deuterium-labeled standards.[2][5]
Expected Performance Comparison
Based on the theoretical considerations, the following table summarizes the expected performance of 15N-aniline and 13C-aniline as internal standards in a typical LC-MS/MS assay. This data is illustrative and based on the general principles of stable isotope dilution mass spectrometry.
| Performance Parameter | 15N-Aniline Internal Standard | 13C-Aniline Internal Standard | Rationale |
| Chromatographic Co-elution with Analyte | Excellent | Excellent | Both 15N and 13C labeling result in negligible changes to the physicochemical properties of the aniline molecule, ensuring they behave almost identically during chromatography.[4][5] |
| Compensation for Matrix Effects | Excellent | Excellent | Due to co-elution, both labeled standards experience the same degree of ion suppression or enhancement as the unlabeled analyte, leading to accurate correction.[3] |
| Accuracy & Precision | High | High | The use of a stable isotope-labeled internal standard that co-elutes with the analyte generally leads to high accuracy and precision in quantification.[1][10] |
| Potential for Isotopic Crosstalk | Low | Very Low (with high mass shift) | The M+1 peak from 15N is distinct. For 13C, using a standard with multiple labels (e.g., 13C6-aniline) provides a large mass shift, minimizing any potential overlap with the natural isotope pattern of the analyte. |
| Cost-Effectiveness | Generally More Cost-Effective | Can be More Expensive | The synthesis of multiply-labeled 13C compounds can be more complex and costly than single 15N labeling. |
Experimental Workflow and Methodologies
The following is a representative experimental protocol for the quantification of aniline in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This protocol is a general guideline and should be optimized for specific instrumentation and application needs.
Experimental Workflow Diagram
Caption: Experimental workflow for aniline quantification.
Detailed Experimental Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either 15N-aniline or 13C-aniline in methanol at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Aniline: To be optimized (e.g., Q1: 94.1 m/z -> Q3: 67.1 m/z).
-
15N-Aniline: To be optimized (e.g., Q1: 95.1 m/z -> Q3: 68.1 m/z).
-
13C6-Aniline: To be optimized (e.g., Q1: 100.1 m/z -> Q3: 73.1 m/z).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of aniline in the unknown samples from the calibration curve.
-
Logical Comparison of 15N and 13C Labeled Standards
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
A Head-to-Head Comparison: 2,6-Diethylaniline-15N versus Deuterated Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective performance comparison between 2,6-Diethylaniline-15N and its deuterated counterparts, supported by illustrative experimental data and detailed protocols.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1] While both 15N-labeled and deuterated standards are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance. This guide will delve into these differences, providing a clear rationale for selecting the optimal internal standard for your specific application.
Performance Comparison: this compound vs. Deuterated 2,6-Diethylaniline
The primary advantage of 15N-labeled standards lies in their chemical and chromatographic identity to the unlabeled analyte.[2] In contrast, the substitution of hydrogen with deuterium can introduce subtle yet significant changes, a phenomenon known as the deuterium isotope effect.[3] This can manifest as a slight shift in retention time, which may lead to differential matrix effects and compromise the accuracy of quantification.[3][4]
The following table summarizes the expected performance differences between this compound and a commonly used deuterated standard, 2,6-Diethylaniline-d15, based on established principles of stable isotope-labeled internal standards.
| Performance Parameter | This compound | 2,6-Diethylaniline-d15 (Deuterated) | Rationale |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift | The substitution of hydrogen with deuterium can alter the molecule's physicochemical properties, leading to a small difference in retention time compared to the unlabeled analyte. 15N substitution has a negligible effect on chromatography.[2] |
| Matrix Effect Compensation | Superior | Generally good, but can be compromised by chromatographic shifts | If the internal standard does not perfectly co-elute with the analyte, it may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[4] |
| Accuracy & Precision | Potentially higher due to co-elution | High, but may be slightly lower if chromatographic shifts are not addressed | Co-elution ensures that the analyte and internal standard experience the same analytical variability, leading to more accurate and precise correction. |
| Stability (H/D Exchange) | Highly Stable | Potential for back-exchange under certain conditions | While generally stable, deuterium atoms on certain positions of a molecule can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions. 15N is not susceptible to this exchange. |
| Commercial Availability & Cost | Generally available | Widely available and often more cost-effective | Deuterated compounds are often less expensive to synthesize than their 15N-labeled counterparts.[5] |
Experimental Protocols
To provide a practical context for this comparison, here is a detailed experimental protocol for the quantitative analysis of 2,6-diethylaniline in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 2,6-Diethylaniline-d15 at 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2,6-Diethylaniline: Precursor ion (Q1) m/z 150.1 -> Product ion (Q3) m/z 135.1
-
This compound: Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 136.1
-
2,6-Diethylaniline-d15: Precursor ion (Q1) m/z 165.2 -> Product ion (Q3) m/z 147.2
-
-
Source Parameters: Optimized for the specific instrument, but typically include settings for gas temperature, gas flow, nebulizer pressure, and capillary voltage.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of 2,6-diethylaniline, the following diagrams have been generated using Graphviz.
References
- 1. Aromatic Amino Acids in Plasma - RECIPE Chemicals + Instruments GmbH [recipe.de]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. shimadzu.com [shimadzu.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diethylaniline - Hazardous Agents | Haz-Map [haz-map.com]
Navigating the Regulatory Maze: A Comparative Guide to Analytical Procedure Validation
For researchers, scientists, and drug development professionals, the validation of analytical procedures is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), offering a clear and objective overview of the requirements for analytical method validation.
The landscape of pharmaceutical regulation is complex, with multiple international and national bodies establishing standards to govern the development and manufacturing of medicines. For analytical scientists, demonstrating that a method is suitable for its intended purpose is a cornerstone of regulatory compliance. The ICH, through its widely adopted guidelines, has been instrumental in harmonizing the technical requirements for the registration of pharmaceuticals for human use. Both the FDA and EMA are closely aligned with the ICH, with the FDA adopting ICH guidelines and the EMA publishing them as Step 5 in their process.[1][2][3][4]
This guide will delve into the core validation parameters, providing a side-by-side comparison of acceptance criteria, detailed experimental protocols, and visual representations of the validation workflow and the interplay between different validation characteristics.
Core Validation Parameters: A Comparative Overview
The validation of an analytical procedure involves a thorough evaluation of several key performance characteristics.[4][5][6] The following table summarizes the typical acceptance criteria for the most common validation parameters, drawing from the principles outlined by the ICH and adopted by the FDA and EMA. While largely harmonized, subtle differences in emphasis may exist.[1]
| Validation Parameter | ICH Guideline Principle | Typical Acceptance Criteria (Quantitative Assays) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] | No interference from placebo, impurities, or degradation products at the retention time of the analyte. Peak purity of the analyte should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7] | Correlation coefficient (R²) ≥ 0.99.[8][9] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.[7] | For assays, typically 80% to 120% of the test concentration.[7] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] | For drug substance and drug product assays, typically 98.0% to 102.0% recovery.[11] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. | Repeatability (Intra-assay precision): RSD ≤ 2%.[11] Intermediate Precision (Inter-assay precision): RSD ≤ 2%.[11] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1.[8] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1.[4][8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] | System suitability specifications are met under all varied conditions. |
Experimental Protocols: A Detailed Framework
The following sections provide detailed methodologies for the key experiments cited in the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely used analytical technique in the pharmaceutical industry.
Specificity
The specificity of an HPLC method is its ability to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.[12]
Protocol:
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo Analysis: Analyze a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient) to ensure that none of the excipients interfere with the analyte peak.
-
Impurity Spiking: Spike the drug product with known impurities and degradation products to demonstrate that they are well-separated from the main analyte peak.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of potential interferences.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response.[6]
Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard solution in triplicate into the HPLC system.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[13]
Protocol for Accuracy (Recovery Studies):
-
Spiked Placebo Preparation: Prepare a placebo mixture and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation: Calculate the percentage recovery of the analyte at each concentration level.
Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[4]
Protocol (based on Signal-to-Noise Ratio):
-
Preparation of Low-Concentration Solutions: Prepare a series of solutions with decreasing concentrations of the analyte.
-
Analysis: Inject these solutions into the HPLC system and determine the signal-to-noise (S/N) ratio for each peak.
-
Determination: The concentration at which the S/N ratio is approximately 3:1 is considered the LOD, and the concentration at which the S/N ratio is approximately 10:1 is considered the LOQ.
Robustness
Robustness testing evaluates the reliability of an analytical method when subjected to small, deliberate changes in its parameters.[14][15]
Protocol:
-
Identify Critical Parameters: Identify the method parameters that could potentially influence the results (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Systematic Variation: Deliberately vary each parameter within a predefined range while keeping the others constant.
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak resolution, tailing factor, and theoretical plates) and the quantitative results.
Visualizing the Validation Process
To better understand the workflow and the interconnectedness of the validation parameters, the following diagrams have been generated using Graphviz.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
- 1. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. mastelf.com [mastelf.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Researcher's Guide to Evaluating the Isotopic Purity of Commercially Available 2,6-Diethylaniline-¹⁵N
For researchers in drug development and metabolism studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. 2,6-Diethylaniline-¹⁵N, a stable isotope-labeled internal standard, is frequently used in mass spectrometry-based quantification of its unlabeled analogue, a potential metabolite or synthetic precursor. This guide provides a framework for evaluating the isotopic purity of commercially available 2,6-Diethylaniline-¹⁵N, offering a comparison of supplier-stated purities and detailed experimental protocols for independent verification.
Commercial Availability and Stated Purity
Several chemical suppliers offer 2,6-Diethylaniline-¹⁵N. The stated isotopic purity is a key purchasing consideration, as it directly impacts the accuracy of quantification assays. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % ¹⁵N) |
| Sigma-Aldrich | 2,6-Diethylaniline-¹⁵N | 287488-24-8 | 98%[1] |
| CDN Isotopes | 2,6-Diethylaniline-¹⁵N | 287488-24-8 | 99%[2] |
| Clearsynth | 2,6-Diethylaniline-¹⁵N | 287488-24-8 | Not specified on product page[3] |
| MedChemExpress | 2,6-Diethylaniline-¹⁵N | Not specified | Not specified on product page[4] |
| BLD Pharm | 2,6-Diethylaniline-¹⁵N | 287488-24-8 | Not specified on product page[5] |
Note: The stated isotopic purity is provided by the manufacturer and should be independently verified for critical applications.
Alternatives to 2,6-Diethylaniline-¹⁵N
The primary alternative for use as a reference standard is the unlabeled 2,6-Diethylaniline (CAS: 579-66-8).[6][7][8] This is essential for chromatographic method development and for creating calibration curves. For studies requiring different mass shifts, other isotopically labeled analogues could be considered, such as deuterium-labeled 2,6-Diethylaniline, though commercial availability may be limited.
Experimental Protocols for Isotopic Purity Determination
The isotopic enrichment of 2,6-Diethylaniline-¹⁵N can be empirically determined using several analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods.
High-Resolution Mass Spectrometry (HRMS) Protocol
This method relies on the mass difference between the ¹⁴N and ¹⁵N isotopes to determine the relative abundance of the labeled and unlabeled species.
a. Sample Preparation:
-
Prepare a stock solution of the 2,6-Diethylaniline-¹⁵N sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. This solvent composition is suitable for electrospray ionization.
b. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a narrow mass range around the expected m/z of the protonated molecule, e.g., m/z 148-154.
-
Resolution: Set the instrument to a high resolution (>60,000) to resolve the isotopic peaks.
c. Data Acquisition and Analysis:
-
Acquire the mass spectrum for a sufficient time to obtain a stable signal and high signal-to-noise ratio.
-
Identify the monoisotopic peak for the unlabeled 2,6-Diethylaniline ([M+H]⁺, C₁₀H₁₅¹⁴NH₂⁺) and the ¹⁵N-labeled analogue ([M+H]⁺, C₁₀H₁₅¹⁵NH₂⁺).
-
Measure the area under the curve for each peak.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(¹⁵N peak) / (Area(¹⁵N peak) + Area(¹⁴N peak))] x 100
¹⁵N NMR Spectroscopy Protocol
¹⁵N NMR spectroscopy provides direct observation of the ¹⁵N nucleus. While less sensitive than mass spectrometry, it is a powerful tool for isotopic purity assessment.
a. Sample Preparation:
-
Dissolve a sufficient amount of the 2,6-Diethylaniline-¹⁵N sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), to shorten the long relaxation times of the ¹⁵N nucleus and reduce acquisition time.
b. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N.
-
Experiment: A simple ¹⁵N single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
- Use a 90° pulse.
- Set a long relaxation delay (D1) of 5-10 times the T₁ of the ¹⁵N nucleus to ensure quantitative results.
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
c. Data Acquisition and Analysis:
-
Acquire the ¹⁵N NMR spectrum.
-
The spectrum should show a single peak corresponding to the ¹⁵N-labeled amine group.
-
The absence of other signals in the expected chemical shift range for an aniline nitrogen indicates high isotopic purity.
-
To quantify the purity, a ¹⁵N-labeled internal standard with a known concentration and a distinct chemical shift would be required. However, for a qualitative assessment of high enrichment, the absence of detectable ¹⁴N (which is NMR silent) and the presence of a strong ¹⁵N signal is often sufficient.
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the compound's biological relevance, the following diagrams are provided.
References
- 1. 2,6-二乙基苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 287488-24-8|2,6-Diethylaniline-15N|BLD Pharm [bldpharm.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 2,6 Diethyl Aniline | 2,6 DEA | Aarti Industries [aarti-industries.com]
- 8. 2,6-Diethylaniline (579-66-8) at Nordmann - nordmann.global [nordmann.global]
comparative analysis of different ionization techniques for 2,6-Diethylaniline-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of the isotopically labeled aromatic amine, 2,6-Diethylaniline-15N. Due to a lack of direct comparative studies on this specific labeled compound, this analysis is based on the fundamental principles of each technique and existing data for unlabeled 2,6-diethylaniline and similar aromatic amines.
Introduction to this compound
2,6-Diethylaniline is an aromatic amine used as an intermediate in the synthesis of various products, including dyes and pharmaceuticals. The 15N-labeled variant serves as an internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement in complex matrices. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum, influencing molecular weight confirmation and structural elucidation.
At-a-Glance Comparison of Ionization Techniques
The selection of an appropriate ionization source depends heavily on the analytical goal. For structural confirmation through fragmentation, "hard" ionization techniques like EI are preferred. For unambiguous molecular weight determination, "soft" ionization techniques such as CI, ESI, and MALDI are more suitable as they minimize fragmentation.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Type | Hard | Soft | Soft | Soft |
| Primary Ion Formed | Radical Cation (M•+) | Protonated Molecule ([M+H]+) | Protonated Molecule ([M+H]+) | Protonated Molecule ([M+H]+) or Adducts ([M+Na]+) |
| Fragmentation | Extensive, reproducible | Minimal, controllable | Very Low (can be induced) | Very Low |
| Molecular Ion Peak | Often weak or absent | Strong | Strong | Strong |
| Structural Information | High (from fragments) | Low | Low (requires MS/MS) | Low (requires MS/MS or PSD) |
| Sample Volatility | Required | Required | Not required | Not required |
| Typical Application | Structure Elucidation, Library Matching | Molecular Weight Confirmation | Analysis of Polar, Non-volatile Compounds | Analysis of Large Molecules, Imaging |
Detailed Analysis of Ionization Techniques
Electron Ionization (EI)
EI is a classic, high-energy "hard" ionization technique that provides detailed structural information through extensive and reproducible fragmentation.
Expected Outcome for this compound: Based on NIST library spectra for unlabeled 2,6-diethylaniline, the 15N-labeled compound (molecular weight: ~150.23 Da) is expected to produce a molecular ion peak (M•+) at m/z 150.[1][2] Due to the high energy of EI, this peak may be weak. The most prominent peak would likely result from the alpha-cleavage (loss of a methyl group, •CH3), a characteristic fragmentation pathway for alkyl-substituted anilines, resulting in a fragment ion at m/z 135.[3][4] The presence of the 15N isotope will shift the mass of all nitrogen-containing fragments by +1 Da compared to the unlabeled compound.
Chemical Ionization (CI)
CI is a "soft" ionization technique that uses a reagent gas to produce ions with less internal energy, resulting in minimal fragmentation.
Expected Outcome for this compound: Using a reagent gas like ammonia or methane, CI is expected to produce a prominent protonated molecule, [M+H]+, at m/z 151.[5][6] This makes CI an excellent choice for confirming the molecular weight of the analyte. Fragmentation is typically low, providing little structural information in a standard CI spectrum. The choice of reagent gas can be tuned to control the degree of fragmentation if desired. Ammonia is often preferred for amines as it readily forms protonated or ammoniated species.[5][7]
Electrospray Ionization (ESI)
ESI is a very soft ionization technique ideal for polar, thermally labile, and non-volatile molecules in solution. It generates ions with very little internal energy, leading to minimal fragmentation.
Expected Outcome for this compound: As a basic aromatic amine, 2,6-diethylaniline is well-suited for positive-mode ESI. It will readily accept a proton from the solvent to form a strong [M+H]+ ion at m/z 151. ESI is highly dependent on the physicochemical properties of the analyte and solvent conditions; acidic mobile phases enhance protonation and thus the signal intensity for basic compounds like anilines. Since ESI produces little to no fragmentation in the source, it is ideal for molecular weight determination and quantification, but requires tandem mass spectrometry (MS/MS) for structural analysis.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique primarily used for large, non-volatile biomolecules. Its application for small molecules can be challenging due to interference from matrix ions in the low mass range (<500 Da).
Expected Outcome for this compound: Direct MALDI analysis of this compound may be difficult. However, success can be achieved with careful selection of a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and optimization of sample preparation to achieve good co-crystallization.[3] An alternative and often more robust approach for small amines is derivatization, where a charged tag is covalently attached to the molecule. This increases the mass of the analyte, moving it out of the noisy matrix region and significantly improving sensitivity. The expected ion would be a protonated molecule [M+H]+ at m/z 151.
Experimental Protocols and Workflows
The general workflow for mass spectrometric analysis is outlined below. Specific parameters for each ionization source would need to be optimized for the specific instrument and analytical goal.
Generalized Experimental Workflow
References
- 1. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. [PDF] Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
- 6. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Diethylaniline-¹⁵N: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of 2,6-Diethylaniline-¹⁵N. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The stable isotope-¹⁵N label does not alter the chemical's hazardous properties; therefore, its disposal protocol is identical to that of unlabeled 2,6-Diethylaniline.
Immediate Safety and Handling Protocol
2,6-Diethylaniline is classified as harmful if swallowed and may cause harm if it comes into contact with skin.[1][2] All handling and waste management activities must be conducted in a designated area, preferably within a certified laboratory chemical fume hood.[3]
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves such as butyl, neoprene, or Viton are recommended. Nitrile gloves are not recommended for aniline compounds.[3]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[2]
-
Lab Coat: A fully buttoned lab coat must be worn to prevent skin exposure.[2][3]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
2,6-Diethylaniline-¹⁵N waste is considered hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into two categories:
-
Liquid Waste: Unused or surplus 2,6-Diethylaniline-¹⁵N and solutions containing the compound.
-
Solid Waste: Contaminated materials such as pipette tips, gloves, absorbent pads, and empty containers. Soak up spills with inert absorbent material like sand, silica gel, or vermiculite and place in a suitable container for disposal.[2][4]
-
2. Container Selection and Labeling:
-
Container: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof closure.[3][5][6] The container must be in good condition, free from damage or deterioration.[5]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
3. Storage and Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]
-
The SAA must be a secure, well-ventilated area away from heat, open flames, or incompatible materials like strong oxidizing agents and acids.[2][6]
-
Keep the waste container closed at all times except when adding waste.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][8] Once this limit is reached, the waste must be removed within three calendar days.[7]
-
Hazardous waste should be removed from the laboratory every twelve months, even if the volume limit has not been reached.[7][8]
4. Final Disposal:
-
Never dispose of 2,6-Diethylaniline-¹⁵N down the drain or in the regular trash.[3]
-
Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup for the waste.[6]
-
Provide a complete and accurate description of the waste to the disposal personnel.
-
The primary disposal method for aniline compounds is typically incineration at an approved and licensed waste disposal facility.[6][9]
Chemical and Regulatory Data
The following table summarizes key quantitative data for 2,6-Diethylaniline and relevant regulatory storage limits.
| Property / Regulation | Value |
| Physical Properties | |
| Flash Point | 123 °C / 253.4 °F[1][2][10] |
| Boiling Point | 243 - 244.3 °C[1][10] |
| Melting Point | 3 - 4 °C[1][10] |
| Molecular Formula | C₁₀H₁₅N[1][10] |
| Regulatory Limits (RCRA) | |
| Max. SAA Volume | 55 Gallons[7][8] |
| Max. SAA Storage Time | 12 Months[7][8] |
| Removal Time After Limit | 3 Calendar Days[7] |
Disposal Workflow Diagram
The diagram below illustrates the decision-making process for the proper handling and disposal of 2,6-Diethylaniline-¹⁵N waste.
Caption: Workflow for the safe disposal of 2,6-Diethylaniline-¹⁵N waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nj.gov [nj.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2,6-Diethylaniline | CAS#:579-66-8 | Chemsrc [chemsrc.com]
Essential Safety and Handling Guide for 2,6-Diethylaniline-¹⁵N
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, working with 2,6-Diethylaniline-¹⁵N. The following procedures are based on the hazardous properties of the unlabeled compound, 2,6-Diethylaniline, and general protocols for handling stable isotopically labeled substances.
Hazard Assessment: 2,6-Diethylaniline is a hazardous substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It may cause irritation to the eyes, skin, and respiratory tract.[2] A significant health risk associated with this compound is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which can lead to cyanosis (bluish skin), headache, dizziness, and in severe cases, unconsciousness and death. As an aromatic amine, it should be handled with significant caution.[3][4] The ¹⁵N isotope is a stable, non-radioactive isotope, so no special precautions for radioactivity are necessary.[5] However, the chemical hazards remain the same as the unlabeled compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving 2,6-Diethylaniline-¹⁵N.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid/Liquid) | Chemical fume hood or ventilated enclosure. | Nitrile or neoprene gloves (double-gloving recommended).[6] | Safety glasses with side shields or chemical splash goggles.[7] | An N95/FFP2 respirator or higher may be necessary depending on the quantity and potential for aerosolization.[3] | Lab coat.[6] |
| Solution Preparation | Chemical fume hood. | Nitrile or neoprene gloves.[6] | Chemical splash goggles or a face shield.[6] | A respirator should be used if there is a risk of inhalation.[4] | Lab coat.[6] |
| Reaction/Experimentation | Chemical fume hood. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical splash goggles and/or face shield. | Use in a well-ventilated area. A respirator may be required for procedures with a high risk of vapor or aerosol generation.[3] | Chemical-resistant lab coat or apron. |
Safety and Handling Procedures
Pre-operational Checklist:
-
Confirm the availability and functionality of all required PPE.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Review the specific experimental protocol and identify all potential hazards.
Step-by-Step Handling Protocol:
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, respirator (if needed), eye protection, and then gloves.[6]
-
Handling: Conduct all operations involving 2,6-Diethylaniline-¹⁵N within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]
-
Labeling: Ensure all containers of 2,6-Diethylaniline-¹⁵N are clearly labeled with the chemical name, isotope, and any relevant hazard warnings.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3] It is also sensitive to light and air.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area and notify others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the spill area.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand. For solid spills, gently cover to avoid raising dust.[6]
-
Collection: Carefully collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]
Disposal: Since ¹⁵N is a stable isotope, the disposal of 2,6-Diethylaniline-¹⁵N should follow the same procedures as for the unlabeled compound.[5] It must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. The waste should be collected in a clearly labeled, sealed container.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of 2,6-Diethylaniline-¹⁵N.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
